molecular formula C20H36O5 B159180 8-iso Prostaglandin F1alpha CAS No. 26771-96-0

8-iso Prostaglandin F1alpha

Cat. No.: B159180
CAS No.: 26771-96-0
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-PUCCXBQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-iso PGF1α is an isoprostane that was first identified in human semen. It is a member of the isoprostane family, which are eicosanoids of non-cyclooxygenase origin. 8-iso PGF1α is present along with its 19-hydroxy congener at 5-10 µg/ml of seminal plasma.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-PUCCXBQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-iso Prostaglandin F1alpha synthesis pathway

Technical Guide: 8-iso Prostaglandin F1 Synthesis Pathway

Executive Summary

8-iso Prostaglandin F1


Dihomo-

-linolenic acid (DGLA)


This guide details the dual-synthesis pathways of 8-iso PGF1

  • In Vivo Biosynthesis: The mechanism of oxidative stress-induced generation.

  • Ex Vivo Chemical Synthesis: A biomimetic protocol for generating analytical standards.

The Biosynthetic Mechanism (In Vivo)

Causality: The Non-Enzymatic "Isoprostane Pathway"

In biological systems, 8-iso PGF1

non-enzymatic
Mechanistic Steps[1]
  • Initiation: A free radical (e.g.,

    
    OH) abstracts a bis-allylic hydrogen atom from DGLA (C20:3, n-6) esterified in phospholipids.
    
  • Oxygen Addition: Molecular oxygen (

    
    ) adds to the carbon radical, forming a peroxyl radical.
    
  • Endocyclization: The peroxyl radical undergoes 5-exo-trig cyclization to form a dioxolane-endoperoxide radical.

  • Second Oxygen Addition & Reduction: A second

    
     molecule adds, followed by reduction (via cellular antioxidants like glutathione or Vitamin E) to form the stable F-ring isoprostane.
    
  • Hydrolysis: The molecule is cleaved from the phospholipid backbone by phospholipases (e.g., platelet-activating factor acetylhydrolase) to enter circulation.

Pathway Visualization

BiosynthesisDGLADGLA (Phospholipid Bound)RadicalCarbon Centered RadicalDGLA->RadicalROS Attack (H-abstraction)PeroxylPeroxyl RadicalRadical->Peroxyl+ O2EndoperoxideH2-Isoprostane EndoperoxidePeroxyl->Endoperoxide5-exo-trig CyclizationIsoP8-iso PGF1alphaEndoperoxide->IsoPReduction (GSH/Vit E) & Hydrolysis

Figure 1: The non-enzymatic conversion of DGLA to 8-iso PGF1

Chemical Synthesis Protocol (Ex Vivo)

Objective: Generation of Analytical Standards via Biomimetic Oxidation

For research purposes, total organic synthesis is often replaced by biomimetic synthesis , which replicates the radical cascade in a controlled environment. This method is preferred for generating the full array of stereoisomers for LC-MS library validation.

Protocol: Biomimetic Autoxidation of DGLA

Principle: Controlled free radical oxidation of DGLA followed by chemical reduction of the endoperoxide intermediate.

Reagents Required[1][2]
  • Substrate: Dihomo-

    
    -linolenic acid (DGLA), >98% purity.
    
  • Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN).

  • Reductant: Triphenylphosphine (

    
    ) or Stannous Chloride (
    
    
    ).
  • Solvent: Benzene or Ethanol (spectroscopic grade).

Step-by-Step Methodology
StepActionCritical Parameter (Causality)
1. Solubilization Dissolve DGLA (10 mg) in Benzene (10 mL). Add AIBN (0.1 eq).Benzene stabilizes the radical intermediates better than polar protic solvents.
2. Oxidation Incubate at 37°C under a continuous stream of

for 24 hours.
Self-Validation: Monitor UV absorbance at 234 nm (conjugated dienes) to confirm oxidation initiation.
3. Reduction Add excess

(1.5 eq) to the reaction mixture. Stir for 2 hours at RT.
Reduces the unstable PGG-like endoperoxide to the stable PGF-like diol (1,3-diol on the cyclopentane ring).
4. Hydrolysis If starting with DGLA-esters, perform base hydrolysis (KOH/MeOH).Frees the acid for MS analysis.
5. Purification Evaporate solvent. Reconstitute in Mobile Phase A.Prepare for Solid Phase Extraction (SPE).
Purification & Isolation (SPE)

To isolate 8-iso PGF1

  • Conditioning: C18 SPE cartridge (MeOH

    
     Water).
    
  • Loading: Load sample.

  • Wash: 15% MeOH/Water (removes polar impurities).

  • Elution: Ethyl Acetate (elutes isoprostanes).

Analytical Characterization & Validation

Differentiation from Enzymatic Prostaglandins

The critical challenge in 8-iso PGF1

  • PGF1

    
    :  The COX-derived enzymatic product (stereochemistry differs).
    
  • 8-iso PGF2

    
    :  The AA-derived isoprostane (mass differs by 2 Da due to double bond).
    
Analytical Workflow (GC/ECNI-MS)

Gas Chromatography with Electron Capture Negative Ionization Mass Spectrometry (GC/ECNI-MS) is the gold standard due to its femtomolar sensitivity.

AnalysisSampleBiological Sample (Plasma/Urine)Deriv1Derivatization 1: Pentafluorobenzyl ester (PFB)Sample->Deriv1Carboxylate protectionDeriv2Derivatization 2: TMS ether (Silylation)Deriv1->Deriv2Hydroxyl protectionGCGC Separation (DB-1701 Column)Deriv2->GCInjectMSMS Detection (NICI Mode)GC->MSm/z 571 (F1 series) vs m/z 569 (F2 series)

Figure 2: Derivatization and detection workflow for distinguishing F1 and F2 isoprostanes.

Quantitative Comparison Table
Feature8-iso PGF1

8-iso PGF2

PGF1

(COX)
Precursor DGLA (20:3 n-6)Arachidonic Acid (20:4 n-6)DGLA (via COX)
Double Bonds 1 (Trans, C13-14)2 (C5-6, C13-14)1 (Trans, C13-14)
Side Chain Cis orientationCis orientationTrans orientation
Diagnostic Ion (PFB/TMS) m/z 571

m/z 569

m/z 571
GC Retention Time Elutes before PGF1

Elutes before PGF2

Reference Standard

Technical Note: The mass shift of 2 Da (571 vs 569) allows clear separation of F1 and F2 series isoprostanes in MS. However, separating 8-iso PGF1


References

  • Morrow, J. D., & Roberts, L. J. (1997). The isoprostanes: unique bioactive products of lipid peroxidation.[3] Progress in Lipid Research, 36(1), 1-21. Link

  • Cayman Chemical. (n.d.). 8-iso Prostaglandin F1

    
     Product Information & Mass Spectrum. Cayman Chemical Product Database. Link
    
  • Jahn, U., Galano, J. M., & Durand, T. (2008). A biomimetic approach to the synthesis of the isoprostanes. Angewandte Chemie International Edition, 47(32), 5894-5955. Link

  • Taber, D. F., Morrow, J. D., & Roberts, L. J. (1997). A nomenclature system for the isoprostanes. Prostaglandins, 53(2), 63-67. Link

  • Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[1][4][5][6] Nature Protocols, 2(1), 221-226. Link

Technical Guide: The Role of 8-iso Prostaglandin F1α in Inflammation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-iso Prostaglandin F1α (8-iso PGF1α) is a bioactive lipid mediator formed through the non-enzymatic, free-radical-catalyzed peroxidation of Dihomo-γ-linolenic acid (DGLA) . Unlike its enzymatic counterpart (PGF1α) or the widely studied arachidonic acid derivative (8-iso PGF2α), 8-iso PGF1α occupies a unique niche in inflammatory signaling.

While DGLA is traditionally viewed as an anti-inflammatory precursor (yielding PGE1), its oxidative corruption into 8-iso PGF1α subverts this role. By acting as a potent agonist of the Thromboxane A2 Receptor (TP receptor) , 8-iso PGF1α drives vasoconstriction and platelet activation, effectively converting a substrate intended for resolution into a signal for vascular inflammation. This guide details the biochemistry, signaling mechanisms, and quantification protocols necessary for investigating this critical oxidative stress marker.

Part 1: Biochemistry and Formation[1][2]

The Precursor: Dihomo-γ-linolenic Acid (DGLA)

The structural distinction of 8-iso PGF1α lies in its origin. While the majority of oxidative stress research focuses on Arachidonic Acid (AA) products (F2-isoprostanes), 8-iso PGF1α is derived from DGLA (C20:3n-6).

  • Chemical Formula: C₂₀H₃₆O₅

  • Molecular Weight: 356.5 g/mol [1]

  • Double Bonds: One (trans-13).

Synthesis Pathways: Enzymatic vs. Non-Enzymatic

Understanding the source is vital for interpreting experimental data.

FeatureEnzymatic Pathway (COX-1/2)Non-Enzymatic Pathway (Oxidative Stress)
Precursor DGLADGLA
Catalyst Cyclooxygenase (COX)Reactive Oxygen Species (ROS)
Product Prostaglandin F1α (PGF1α)8-iso Prostaglandin F1α
Stereochemistry Specific (Enzymatic control)Mixed (Racemic), 8-iso configuration
Physiological Role Generally Anti-inflammatoryPro-inflammatory / Vasoconstrictive

Key Insight: The formation of 8-iso PGF1α is a direct index of oxidative stress affecting the DGLA pool. In conditions where DGLA supplementation is used for anti-inflammatory effects (e.g., atopic dermatitis), high oxidative stress may counter-productively increase 8-iso PGF1α levels.

Part 2: Mechanism of Action in Inflammation

The "Subversion" Hypothesis

DGLA is typically the precursor to Prostaglandin E1 (PGE1) and 15-HETrE, both of which suppress inflammation. However, under oxidative stress, DGLA is diverted to form 8-iso PGF1α.

Receptor Signaling: The Thromboxane Connection

Research indicates that 8-iso PGF1α mimics the activity of thromboxane A2 (TXA2) and 8-iso PGF2α. It functions as a partial agonist of the TP Receptor (TXA2R) .

Signaling Cascade:

  • Binding: 8-iso PGF1α binds to the G-protein-coupled TP receptor on endothelial cells, smooth muscle cells, or platelets.

  • Transduction: Activation of the Gq/G11 protein subunit.

  • Effector: Stimulation of Phospholipase C (PLC).[2]

  • Second Messengers: Hydrolysis of PIP2 yields IP3 and DAG.

  • Outcome:

    • IP3: Triggers Calcium (Ca²⁺) release from the sarcoplasmic reticulum.

    • Rho Kinase Pathway: Activation of RhoA/ROCK leads to myosin light chain phosphorylation.

  • Phenotype: Vasoconstriction, platelet shape change/aggregation, and expression of adhesion molecules (ICAM-1/VCAM-1).

Visualization of Signaling Pathway

G DGLA DGLA (C20:3) IsoP 8-iso PGF1α DGLA->IsoP Non-enzymatic Peroxidation ROS ROS / Free Radicals ROS->IsoP TP_Rec TP Receptor (TXA2R) IsoP->TP_Rec Agonist Binding Gq Gq Protein TP_Rec->Gq Rho Rho/ROCK Pathway TP_Rec->Rho PLC Phospholipase C Gq->PLC Ca Intracellular Ca2+ Increase PLC->Ca Effect Vasoconstriction & Inflammation Ca->Effect Rho->Effect

Figure 1: The oxidative conversion of DGLA to 8-iso PGF1α and subsequent activation of pro-inflammatory TP receptor signaling.

Part 3: Experimental Protocols

Quantification via LC-MS/MS

Due to the structural similarity between prostaglandins and isoprostanes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for specific detection. ELISA kits often suffer from cross-reactivity between F1 and F2 isomers.

Protocol: Extraction and Analysis of 8-iso PGF1α in Plasma

A. Sample Preparation (Solid Phase Extraction)

  • Collection: Collect plasma in EDTA tubes containing BHT (10 µg/mL) to prevent ex vivo oxidation.

  • Hydrolysis: Add 1M KOH to plasma (1:4 v/v) and incubate at 40°C for 30 min to release esterified isoprostanes. Neutralize with 1M HCl.

  • Internal Standard: Spike with deuterated standard (e.g., 8-iso PGF2α-d4 if d9-F1α is unavailable, though d9-F1α is preferred).

  • SPE Cartridge: Condition C18 cartridges with Methanol followed by pH 3.0 water.

  • Loading: Load sample, wash with pH 3.0 water, then Hexane (to remove neutral lipids).

  • Elution: Elute isoprostanes with Ethyl Acetate:Methanol (95:5). Dry under nitrogen and reconstitute in mobile phase.

B. LC-MS/MS Parameters

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid.

    • B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient: 20% B to 90% B over 10 minutes.

  • Ionization: Electrospray Ionization (ESI) Negative Mode.

C. MRM Transitions (Multiple Reaction Monitoring) To distinguish 8-iso PGF1α from F2α, target the specific molecular mass.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
8-iso PGF1α 355.3 [M-H]⁻ 311.2 (Decarboxylation)25
8-iso PGF1α 355.3 [M-H]⁻ 293.2 (Loss of H₂O)28
8-iso PGF2α353.2 [M-H]⁻193.130

Note: 8-iso PGF1α (MW 356.[1]5) is 2 Da heavier than 8-iso PGF2α (MW 354.5). Separation by retention time is also critical as enzymatic PGF1α will share the same mass.

Part 4: Comparative Data Analysis

When interpreting data, it is crucial to distinguish between the F1 and F2 series isoprostanes.

Parameter8-iso PGF1α8-iso PGF2α
Primary Fatty Acid Source DGLA (C20:3)Arachidonic Acid (C20:4)
Molecular Mass 356.5 Da354.5 Da
Primary Receptor TP Receptor (TXA2R)TP Receptor (TXA2R)
Vasoconstrictive Potency Moderate to HighHigh
Clinical Relevance Marker of DGLA oxidation; Relevant in atopic diseases & dietary supplementation studies.General marker of systemic oxidative stress; Cardiovascular risk factor.

References

  • TargetMol. 8-iso Prostaglandin F1α Product Description & Biological Activity. TargetMol. Link

  • Morrow, J. D., et al. (1990).[3] A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism.[4][3] Proceedings of the National Academy of Sciences. Link

  • Cayman Chemical. 8-iso Prostaglandin F1alpha Product Information. Cayman Chemical. Link

  • Tingting, L., et al. (2012). PGH1, the Precursor for the Anti-Inflammatory Prostaglandins of the 1-series, Is a Potent Activator of the Pro-Inflammatory Receptor CRTH2/DP2.[5] PLoS One. Link

  • Janssen-Timmen, U., et al. (1997). The Human Thromboxane A2 Receptor Alpha Isoform (TP Alpha) Functionally Couples to the G Proteins Gq and G11 in Vivo.[6] Journal of Pharmacology and Experimental Therapeutics.[6] Link

Sources

The DGLA-Derived Isoprostane: A Technical Guide to 8-iso Prostaglandin F1

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-iso Prostaglandin F1alpha as a Lipid Peroxidation Marker Content Type: Technical Whitepaper / Methodological Guide Author Persona: Senior Application Scientist

Executive Summary

While 8-iso Prostaglandin F2


 (8-iso PGF2

) is universally recognized as the "gold standard" biomarker for oxidative stress, its congener 8-iso Prostaglandin F1

(8-iso PGF1

)
remains a critical, yet often overlooked, analyte. Derived from the non-enzymatic peroxidation of Dihomo-

-linolenic acid (DGLA), 8-iso PGF1

serves as a specific index of oxidative damage to DGLA stores.

This guide addresses the specific biochemical origin, analytical quantification (LC-MS/MS), and biological relevance of 8-iso PGF1


. Unlike the F2 series, which originates from Arachidonic Acid (AA), the F1 series provides unique insights into the oxidative status of anti-inflammatory precursor pools.

Part 1: Biochemistry & Mechanism of Formation

The Precursor Distinction

To accurately interpret lipid peroxidation data, researchers must distinguish between the substrates.

  • 8-iso PGF2

    
    :  Derived from Arachidonic Acid (C20:4, n-6).
    
  • 8-iso PGF1

    
    :  Derived from Dihomo-
    
    
    
    -linolenic acid (DGLA, C20:3, n-6).

DGLA is the immediate precursor to Prostaglandin E1 (PGE1), a typically anti-inflammatory eicosanoid. Consequently, elevated levels of 8-iso PGF1


 suggest oxidative depletion of this protective lipid pool, potentially shifting the biological milieu toward inflammation even if AA peroxidation is stable.
The Isoprostane Pathway (Non-Enzymatic)

Unlike cyclooxygenase (COX) derived prostaglandins, 8-iso PGF1


 is formed in situ in membrane phospholipids via free radical attack.

The Mechanism:

  • Initiation: A free radical (ROS) abstracts a hydrogen atom from DGLA.

  • Propagation: Oxygen insertion occurs, forming a peroxyl radical.

  • Cyclization: The molecule undergoes endocyclization to form an endoperoxide intermediate (H2-isoprostane-like).

  • Reduction: The intermediate is reduced to form F-ring isoprostanes, including the 8-iso isomer.

  • Release: Phospholipases (e.g., platelet-activating factor acetylhydrolase) cleave the isoprostane from the membrane into circulation.

G DGLA DGLA (C20:3 n-6) Membrane Bound Peroxyl Peroxyl Radical DGLA->Peroxyl H-abstraction ROS ROS Attack (Free Radical) ROS->DGLA Endo Endoperoxide Intermediate Peroxyl->Endo Cyclization F1a 8-iso PGF1α (Esterified) Endo->F1a Reduction FreeF1a 8-iso PGF1α (Free Acid) F1a->FreeF1a Release into Plasma PLA Phospholipase Hydrolysis PLA->F1a

Figure 1: The non-enzymatic formation of 8-iso PGF1


 from DGLA. Note that formation occurs on the phospholipid backbone before hydrolysis.

Part 2: Biological Activity & Relevance

While structurally similar to the F2 series, 8-iso PGF1


 exhibits distinct biological properties.
Feature8-iso PGF2

(Standard)
8-iso PGF1

(Target)
Precursor Arachidonic Acid (C20:4)Dihomo-

-linolenic Acid (C20:3)
Double Bonds Two (C5-C6, C13-C14)One (C13-C14)
Molecular Weight 354.5 Da356.5 Da
Primary Bioactivity Potent Vasoconstrictor (TP Receptor)Weak Vasoconstrictor (Retinal/Brain)
Platelet Effect Promotes shape change/aggregationWeak/Variable effect
Key Matrix Plasma, UrineSeminal Plasma (High Conc.), Plasma

Clinical Insight: 8-iso PGF1


 was originally identified in human semen at high concentrations (5–10 

g/ml).[1][2] In plasma, it circulates at lower concentrations than F2

. It acts as a weak agonist at the Thromboxane (TP) receptor, capable of inducing vasoconstriction in specific microvasculature (e.g., porcine retinal vessels) but lacking the systemic potency of F2

.

Part 3: Analytical Methodology (LC-MS/MS)

Senior Scientist Note: Do not rely on ELISA kits for 8-iso PGF1


 if you require absolute specificity. Cross-reactivity with 8-iso PGF2

is a significant risk due to structural homology. LC-MS/MS is the only self-validating protocol.
Sample Collection & Stabilization (Critical Step)

Artifactual formation of isoprostanes ex vivo is the most common source of error.

  • Collection: Collect blood into EDTA tubes containing Indomethacin (10

    
    M) and BHT  (Butylated hydroxytoluene, 20 
    
    
    
    M).
    • Why? Indomethacin prevents enzymatic COX artifacts; BHT prevents further oxidative peroxidation during handling.

  • Separation: Centrifuge immediately at 4°C.

  • Storage: Store plasma at -80°C. Never store at -20°C for lipid markers.

Extraction Protocol (Solid Phase Extraction)

Reagents:

  • Internal Standard: 8-iso PGF1

    
    -d9 (Deuterated).[2]
    
  • Cartridge: C18 SPE or Mixed-Mode Anion Exchange (MAX).

Workflow:

  • Spike: Add 5 ng of 8-iso PGF1

    
    -d9 to 1 mL plasma.
    
  • Hydrolysis (Optional but Recommended): To measure total isoprostanes, incubate with 15% KOH (40°C, 60 min) to release esterified lipids. Neutralize with HCl.

  • Load: Condition C18 cartridge (Methanol -> Water). Load sample.

  • Wash: Wash with Water followed by Hexane (removes non-polar lipids).

  • Elute: Elute with Ethyl Acetate containing 1% Methanol.

  • Dry: Evaporate under Nitrogen; reconstitute in Mobile Phase.

LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo Altis). Ionization: Electrospray Ionization (ESI), Negative Mode.

Chromatography:

  • Column: C18 Reverse Phase (1.7

    
    m particle size).
    
  • Mobile Phase A: Water + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

MRM Transitions (Quantification): Unlike F2


 (Parent m/z 353), F1

is heavier by 2 Da (saturation of one double bond).
  • Analyte (8-iso PGF1

    
    ): 
    
    • Precursor Ion (Q1): 355.2 [M-H]⁻

    • Product Ion (Q3): 193.1 (Quantifier), 153.1 (Qualifier)

  • Internal Standard (8-iso PGF1

    
    -d9): 
    
    • Precursor Ion (Q1): 364.2 [M-H]⁻

    • Product Ion (Q3): 193.1

Workflow cluster_0 Sample Prep (Critical) cluster_1 Extraction & Analysis Sample Plasma/Tissue + BHT/Indomethacin Spike Add Internal Std (8-iso PGF1α-d9) Sample->Spike Hydrolysis Alkaline Hydrolysis (Release Esterified Lipids) Spike->Hydrolysis SPE Solid Phase Extraction (C18 / Ethyl Acetate Elution) Hydrolysis->SPE LC UPLC Separation (Reverse Phase C18) SPE->LC MS MS/MS Detection (MRM: 355.2 -> 193.1) LC->MS

Figure 2: Validated workflow for the quantification of 8-iso PGF1


. The inclusion of BHT and deuterated internal standards is mandatory for data integrity.

Part 4: Data Interpretation

When analyzing 8-iso PGF1


 data, consider the F1/F2 Ratio .[3]
  • Isolated Elevation of 8-iso PGF1

    
    :  Indicates specific oxidation of DGLA stores. This may occur in metabolic conditions where DGLA accumulation is favored (e.g., specific desaturase inhibitors or dietary supplementation with GLA).
    
  • Parallel Elevation: If both F1

    
     and F2
    
    
    
    are elevated, it indicates systemic, non-specific oxidative stress affecting all membrane polyunsaturated fatty acids.
  • Artifact Check: If 8-iso PGF1

    
     levels are abnormally high (>500 pg/mL in plasma) without correlation to clinical phenotype, review the sample prep. Lack of BHT during collection often causes ex vivo peroxidation.
    

References

  • Morrow, J. D., et al. (1990). A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism. Proceedings of the National Academy of Sciences.[4] Retrieved from [Link]

  • Svanborg, K., et al. (1983). The F and 19-hydroxy F prostaglandins and their 8-isomers in human seminal plasma. Biomedical Mass Spectrometry.
  • Hou, X., et al. (2001). 8-Epi-prostaglandin F1alpha is a potent vasoconstrictor of porcine retinal and brain microvessels. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. (Bioactivity reference).[5][6]

Sources

chemical structure and properties of 8-iso Prostaglandin F1alpha

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 8-iso Prostaglandin F1α: Structure, Properties, and Emerging Significance

Authored by: A Senior Application Scientist

Foreword: This guide provides a comprehensive technical overview of 8-iso Prostaglandin F1α (8-iso-PGF1α), an intriguing member of the isoprostane family. While its close relative, 8-iso-PGF2α, has been extensively studied as a primary biomarker of oxidative stress, 8-iso-PGF1α remains a less-chartered molecule with unique characteristics and potential biological roles. This document will synthesize the current understanding of 8-iso-PGF1α, drawing upon established principles of isoprostane biochemistry and analysis. We will delve into its chemical identity, known properties, and the methodologies required for its investigation, providing researchers, scientists, and drug development professionals with a foundational resource for exploring this specific eicosanoid.

Introduction to the Isoprostanes: A Paradigm of Oxidative Stress

Isoprostanes are a family of prostaglandin-like compounds that are formed in vivo primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid.[1][2] This mode of formation distinguishes them from prostaglandins, which are synthesized via the cyclooxygenase (COX) enzyme pathway.[3] As such, the quantification of isoprostanes has become a gold standard for assessing oxidative stress in a multitude of physiological and pathological states.[4][5][6] Among the various isoprostanes, the F2-isoprostanes, including 8-iso-PGF2α, are the most extensively characterized.[4] This guide, however, will focus on the F1-isoprostane, 8-iso-PGF1α.

Chemical Structure and Physicochemical Properties of 8-iso Prostaglandin F1α

8-iso-PGF1α, also known by its synonym 8-epi PGF1α, is an eicosanoid with a distinct chemical architecture.[7][8] First identified in human semen, it is a testament to the diverse array of lipid mediators present in biological systems.[7][9]

Molecular Structure

The fundamental structure of 8-iso-PGF1α is a prostanoic acid skeleton, which consists of a 20-carbon carboxylic acid with a cyclopentane ring. Key structural features include:

  • Stereochemistry: The "8-iso" designation refers to the cis relationship between the two side chains attached to the cyclopentane ring at carbons 8 and 12. This is in contrast to the trans orientation found in enzymatically synthesized prostaglandins.

  • Functional Groups: The molecule possesses hydroxyl (-OH) groups at carbons 9, 11, and 15, and a carboxylic acid (-COOH) group at carbon 1. A double bond is present between carbons 13 and 14 in the trans configuration.

Caption: Chemical Structure of 8-iso Prostaglandin F1α.

Physicochemical Data Summary

A compilation of the key physicochemical properties of 8-iso-PGF1α is presented in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₀H₃₆O₅[7][8][10]
Molecular Weight 356.5 g/mol [7][8][10][11]
CAS Number 26771-96-0[7][8][11]
Appearance Crystalline solid[7]
Purity ≥99%[7]
Solubility DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml[7]

Biosynthesis and Metabolism

Non-Enzymatic Biosynthesis

The formation of 8-iso-PGF1α, like other isoprostanes, is initiated by the attack of reactive oxygen species (ROS) on arachidonic acid, which is typically esterified within membrane phospholipids. This process is independent of the cyclooxygenase enzymes.[1][3][12]

G cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid (in Phospholipids) Peroxidation Free Radical-Mediated Peroxidation Arachidonic_Acid->Peroxidation ROS Reactive Oxygen Species (ROS) ROS->Arachidonic_Acid attacks Isoprostanes Esterified Isoprostanes Peroxidation->Isoprostanes Phospholipase Phospholipase Activity Isoprostanes->Phospholipase Free_Isoprostanes Free 8-iso-PGF1α (and other isoprostanes) Phospholipase->Free_Isoprostanes

Caption: Non-enzymatic biosynthesis of isoprostanes.

The key steps in this pathway are:

  • Initiation: ROS abstract a hydrogen atom from a bis-allylic carbon of arachidonic acid, forming a lipid radical.

  • Propagation: Molecular oxygen reacts with the lipid radical to form a peroxyl radical. This can then abstract a hydrogen from an adjacent fatty acid, propagating the chain reaction.

  • Endoperoxide Formation: The peroxyl radical can undergo endocyclization to form a bicyclic endoperoxide intermediate.

  • Reduction and Release: Subsequent reduction of the endoperoxide and other oxygenated positions, followed by hydrolysis from the phospholipid backbone by phospholipases, releases free 8-iso-PGF1α.

It is crucial to recognize that while this pathway is predominantly non-enzymatic, there is evidence to suggest that under certain conditions, COX enzymes may contribute to the formation of some isoprostanes.[3][4] However, the primary utility of isoprostanes as biomarkers of oxidative stress stems from their generation via free radical-mediated mechanisms.[4]

Metabolism

The metabolism of 8-iso-PGF1α has not been as extensively studied as that of 8-iso-PGF2α. However, it is reasonable to extrapolate from the known metabolic pathways of other prostaglandins and isoprostanes. The metabolism of 8-iso-PGF2α is rapid and involves several key enzymatic steps, including dehydrogenation at the C-15 hydroxyl group, reduction of the Δ¹³ double bond, and β-oxidation of both the α- and ω-chains.[13] This results in a series of shorter-chain metabolites that are primarily excreted in the urine.[13][14] A major urinary metabolite of 8-iso-PGF2α is 2,3-dinor-8-iso-PGF2α.[14] It is likely that 8-iso-PGF1α undergoes a similar metabolic fate.

Biological Activity and Signaling

While much of the research on the biological effects of isoprostanes has centered on 8-iso-PGF2α, some activities have been reported for 8-iso-PGF1α. It has been shown to induce concentration-dependent vasoconstrictor effects in pulmonary and mesenteric arteries.[11] This activity is thought to be mediated through the activation of the thromboxane A2 receptor (TP receptor), as well as tyrosine kinases and Rho kinases.[1][11]

The signaling cascade initiated by isoprostane binding to the TP receptor is complex and can lead to various cellular responses, including platelet aggregation and smooth muscle contraction.[1][3]

G 8-iso-PGF1α 8-iso-PGF1α TP_Receptor Thromboxane A2 Receptor (TP) 8-iso-PGF1α->TP_Receptor G_Protein Gq/11 TP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Vasoconstriction) Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Postulated signaling pathway for 8-iso-PGF1α-induced vasoconstriction.

Interestingly, for 8-iso-PGF2α, evidence suggests a dual signaling capacity, with the potential to also activate an inhibitory, cAMP-dependent pathway under certain conditions.[3] Whether 8-iso-PGF1α shares this dual functionality remains an area for future investigation.

Analytical Methodologies for 8-iso-PGF1α Quantification

The accurate quantification of 8-iso-PGF1α in biological matrices is essential for understanding its physiological and pathological roles. Due to its low endogenous concentrations and the presence of numerous isomers, highly sensitive and specific analytical techniques are required.[15] The gold-standard for isoprostane measurement is mass spectrometry-based methods.[14][16][17]

Sample Preparation: Extraction and Purification

A critical first step in the analysis of 8-iso-PGF1α is its extraction from the biological matrix (e.g., plasma, urine, tissue homogenates) and purification to remove interfering substances.[15][18]

Protocol: Solid-Phase Extraction (SPE) for Isoprostane Purification

This protocol is a generalized procedure adaptable for 8-iso-PGF1α, based on established methods for other isoprostanes.[16][19]

  • Sample Pre-treatment:

    • For plasma or serum, perform alkaline hydrolysis to release esterified isoprostanes if total isoprostane levels are desired.

    • Centrifuge urine samples to remove sediment.[16]

    • Acidify the sample to approximately pH 3 with a suitable buffer or acid.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by washing sequentially with methanol and then with acidified water (pH 3).[16]

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with acidified water to remove polar impurities.

    • A subsequent wash with a non-polar solvent like hexane can be used to remove non-polar lipids.

  • Elution:

    • Elute the isoprostanes from the cartridge using a solvent such as ethyl acetate or methanol.[19]

  • Drying and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

Protocol: Liquid-Liquid Extraction (LLE) with Phase Separation

An alternative to SPE is LLE, which can also provide a high degree of purification.[20][21]

  • Sample Preparation:

    • To 500 µL of plasma, add an internal standard (e.g., deuterated 8-iso-PGF1α).[20]

    • Add 500 µL of a pre-saturated NaH₂PO₄ solution.[20]

  • Extraction:

    • Add 4.0 mL of ethyl acetate and vortex vigorously for several minutes.[20]

  • Phase Separation:

    • Centrifuge the sample to separate the aqueous and organic layers, with a precipitated protein layer in between.[20]

  • Collection and Evaporation:

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.[20]

  • Reconstitution:

    • Reconstitute the residue in the mobile phase for analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the definitive quantification of isoprostanes due to its high specificity and sensitivity.[14][16][17]

Workflow: LC-MS/MS Analysis of 8-iso-PGF1α

G Sample Purified Sample Extract (containing 8-iso-PGF1α and Deuterated Internal Standard) UPLC UHPLC System (Chromatographic Separation) Sample->UPLC ESI Electrospray Ionization (ESI) Source UPLC->ESI Separated Analytes Mass_Spec Tandem Mass Spectrometer (MS/MS) ESI->Mass_Spec Ionized Molecules Data_Analysis Data Acquisition and Analysis Mass_Spec->Data_Analysis MRM Transitions Concentration Concentration of 8-iso-PGF1α Data_Analysis->Concentration

Caption: Workflow for the quantification of 8-iso-PGF1α by LC-MS/MS.

  • Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a C18 column is used to separate 8-iso-PGF1α from other isomers and matrix components.[14][16]

  • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used to generate the [M-H]⁻ precursor ion of 8-iso-PGF1α (m/z 355.5).

  • Tandem Mass Spectrometry (MS/MS): The precursor ion is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.

  • Quantification: The concentration of 8-iso-PGF1α is determined by comparing the ratio of the peak area of the endogenous compound to that of a known amount of a stable isotope-labeled internal standard (e.g., 8-iso-PGF1α-d₉).[22] This internal standard is crucial for correcting for any sample loss during preparation and for variations in instrument response.

Immunoassays

Enzyme-linked immunosorbent assays (ELISAs) are also available for the quantification of isoprostanes.[19][23][24] These assays are generally higher-throughput and less expensive than LC-MS/MS. However, they can be prone to cross-reactivity with other structurally similar isoprostanes, which may lead to an overestimation of the target analyte's concentration.[17][24] Therefore, while useful for screening large numbers of samples, ELISA results should be interpreted with caution and ideally validated by a mass spectrometry-based method.

Summary and Future Directions

8-iso-Prostaglandin F1α is a fascinating, yet understudied, member of the isoprostane family. Its formation via non-enzymatic, free-radical-mediated pathways positions it as a potential biomarker of oxidative stress, similar to its more famous counterpart, 8-iso-PGF2α. The vasoconstrictive properties of 8-iso-PGF1α suggest a role in vascular tone regulation and potentially in the pathophysiology of cardiovascular diseases.

Future research should focus on several key areas:

  • Elucidation of Biological Functions: A more thorough investigation into the biological activities of 8-iso-PGF1α is needed to understand its specific roles in health and disease.

  • Metabolic Profiling: Detailed metabolic studies are required to identify the major metabolites of 8-iso-PGF1α in various biological fluids, which could lead to the development of more robust biomarkers.

  • Clinical Validation: The clinical utility of 8-iso-PGF1α as a biomarker for specific diseases needs to be rigorously evaluated in well-designed clinical studies.

  • Development of Specific Reagents: The generation of highly specific antibodies and certified reference materials for 8-iso-PGF1α will be crucial for the development of reliable and standardized analytical methods.

By building upon the foundational knowledge of isoprostane biochemistry and leveraging advanced analytical technologies, the scientific community can unlock the full potential of 8-iso-PGF1α as both a research tool and a clinically relevant biomarker.

References

  • Li, H., et al. (2003). Quantification of 8-iso-prostaglandin-F(2alpha) and 2,3-dinor-8-iso-prostaglandin-F(2alpha) in human urine using liquid chromatography-tandem mass spectrometry. Free Radical Biology and Medicine, 34(4), 409-418.
  • Gherbon, A., et al. (2023).
  • Lim, P. S., et al. (2003). 8-iso-prostaglandin F2alpha as a useful clinical biomarker of oxidative stress in ESRD patients. Kidney & Blood Pressure Research, 26(1), 29-36.
  • Pratico, D., et al. (1995). Formation of 8-iso-prostaglandin F2 alpha by human platelets. Agents and Actions Supplements, 45, 27-31.
  • The Ohio State University. (2005). Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay.
  • O'Brien, K. M., et al. (2012). Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets.
  • Basu, S. (1998). Metabolism of 8-iso-prostaglandin F2alpha.
  • 8-Isoprostaglandin F1α-d9 - Drug Delivery. (2024). Retrieved from [Link]

  • Jahn, U., et al. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. ACS Chemical Biology, 10(7), 1637-1643.
  • 8-iso Prostaglandin F1α - Biochemicals - CAT N°: 15350 - Bertin bioreagent. (n.d.). Retrieved from [Link]

  • 8-Epi-prostaglandin F2alpha | C20H34O5 | CID 5282263 - PubChem. (n.d.). Retrieved from [Link]

  • Request PDF | Determination of 8-iso-prostaglandin F2α (8-iso-PGF2α) in human urine by ultra-performance liquid chromatography-tandem mass spectrometry. (n.d.). Retrieved from [Link]

  • Răchișan, A. L., et al. (2014). The activity of 8-iso-prostaglandin F2alpha as an oxidative stress marker in vivo in paediatric patients with type 1 diabetes mellitus and associated autoimmunities.
  • Tornvall, P., et al. (2000). Plasma 8-iso-prostaglandin F2alpha, a marker of oxidative stress, is increased in patients with acute myocardial infarction. Journal of Internal Medicine, 247(2), 249-254.
  • (PDF) Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.). Retrieved from [Link]

  • A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. (2021). Journal of Analytical Toxicology, 45(7), 723-730.
  • A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. (2021). Frontiers in Chemistry, 9, 708811.
  • Simplified scheme of 8-iso-PGF 2a (F 2-isoprostanes) formation from... - ResearchGate. (n.d.). Retrieved from [Link]

  • phase separation liquid-liquid extraction for the quantification of 8-iso-prostaglandin f2 alpha. (n.d.). Retrieved from [Link]

  • Challenges in Quantifying 8-OHdG and 8-Isoprostane in Exhaled Breath Condensate. (2022). International Journal of Molecular Sciences, 23(9), 4683.
  • PHASE SEPARATION LIQUID-LIQUID EXTRACTION FOR THE QUANTIFICATION OF 8-ISO-PROSTAGLANDIN F2 ALPHA IN HUMAN PLASMA BY LC-MS/MS | Journal of Medical Biochemistry. (2020). Journal of Medical Biochemistry, 39(3), 273-281.
  • Montuschi, P., et al. (2000). 8-Isoprostane as a biomarker of oxidative stress in interstitial lung diseases. American Journal of Respiratory and Critical Care Medicine, 161(4 Pt 1), 1080-1084.
  • Eick, S. M., et al. (2023). Urinary oxidative stress biomarkers are associated with preterm birth: an ECHO program study. American Journal of Obstetrics and Gynecology, 228(5), 586.e1-586.e16.
  • Yan, B., et al. (2012). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Journal of Analytical & Bioanalytical Techniques, S5, 002.

Sources

Methodological & Application

quantification of 8-iso Prostaglandin F1alpha in plasma

Application Note: Quantification of 8-iso Prostaglandin F1 in Plasma by LC-MS/MS

Abstract

This application note details a robust protocol for the quantification of 8-iso Prostaglandin F1


 (8-iso PGF1

)


Dihomo-

-linolenic acid (DGLA)

Introduction & Biological Context

The DGLA vs. Arachidonic Acid Pathway

While 8-iso PGF2

8-iso PGF1

Mechanism of Formation

8-iso PGF1

DGLA_PathwayDGLADihomo-gamma-linolenic Acid(DGLA, C20:3)PeroxidationLipid PeroxidationDGLA->Peroxidation Non-enzymaticROSFree Radical Attack(ROS)ROS->PeroxidationIsoPGF1a8-iso Prostaglandin F1α(Biomarker)Peroxidation->IsoPGF1aVasoconstrictionBiological Effect:VasoconstrictionIsoPGF1a->Vasoconstriction

Figure 1: Formation pathway of 8-iso PGF1

Pre-Analytical Considerations (Critical)

The reliability of isoprostane quantification is determined at the moment of sample collection. Isoprostanes can form artifactually ex vivo if plasma lipids oxidize during handling.

Sample Collection Protocol
  • Anticoagulant: Collect blood into EDTA tubes (Purple top). Heparin is acceptable but EDTA is preferred for its metal-chelating properties (reducing metal-catalyzed oxidation).

  • Antioxidant Addition (Mandatory): Immediately upon collection, add Butylated Hydroxytoluene (BHT) to a final concentration of 10-20

    
    M.
    
    • Preparation: Dissolve BHT in ethanol. Add 10

      
      L of 1% BHT solution per 1 mL of blood.
      
  • Cyclooxygenase Inhibition: Add Indomethacin (10

    
    M) to prevent potential enzymatic formation of interfering prostaglandins, although 8-iso PGF1
    
    
    is primarily non-enzymatic.
  • Processing: Centrifuge at 1,500 x g for 10 minutes at 4°C.

  • Storage: Flash freeze plasma in liquid nitrogen or dry ice. Store at -80°C. Do not store at -20°C , as artifactual formation continues slowly at this temperature.

Analytical Method: LC-MS/MS

Materials & Reagents
  • Analyte Standard: 8-iso Prostaglandin F1

    
     (Cayman Chemical or equivalent).
    
  • Internal Standard (IS): 8-iso Prostaglandin F1

    
    -d9 (Preferred) or 8-iso Prostaglandin F2
    
    
    -d4 (Surrogate if d9 is unavailable).
  • SPE Cartridges: Waters Oasis HLB (Hydrophilic-Lipophilic Balance) or equivalent C18 cartridges (30 mg or 60 mg).

  • Solvents: LC-MS grade Acetonitrile, Methanol, Water, Formic Acid.

Sample Preparation (Solid Phase Extraction)

Principle: Isoprostanes are present in trace amounts (pg/mL).[1][2] Direct injection is impossible; concentration and cleaning via SPE are required.

SPE_WorkflowPlasmaThaw Plasma on Ice(500 µL - 1 mL)SpikeAdd Internal Standard(8-iso PGF1α-d9)Plasma->SpikeHydrolysisAlkaline Hydrolysis (Optional)(For Total Isoprostanes)Spike->HydrolysisAcidifyAcidify to pH 3.0(1M Formic Acid)Hydrolysis->AcidifyLoadLoad onto Pre-conditionedSPE Cartridge (HLB)Acidify->LoadWashWash 1: 5% MeOH/WaterWash 2: Hexane (Lipid removal)Load->WashEluteElute(Ethyl Acetate with 1% MeOH)Wash->EluteDryEvaporate to Dryness(N2 stream)Elute->DryReconReconstitute(Mobile Phase A:B 80:20)Dry->Recon

Figure 2: Solid Phase Extraction (SPE) workflow for plasma purification.

Detailed Protocol:

  • Spike: Add 5 ng of Internal Standard to 1 mL plasma.

  • Acidify: Adjust sample pH to 3.0 using 1M Formic Acid or dilute HCl. This protonates the carboxylic acid group, ensuring retention on the SPE column.

  • Conditioning: Condition SPE cartridge with 2 mL Methanol followed by 2 mL pH 3.0 Water.

  • Load: Apply sample at low vacuum (~1 mL/min).

  • Wash:

    • Wash 1: 2 mL 5% Methanol in water (removes salts/proteins).

    • Wash 2: 2 mL Hexane or Heptane (removes neutral lipids/cholesterol).

  • Elute: Elute with 2 mL Ethyl Acetate containing 1% Methanol.

  • Dry: Evaporate under nitrogen stream at 35°C.

  • Reconstitute: Dissolve residue in 100

    
    L of Mobile Phase (Water/Acetonitrile 80:20 v/v).
    
LC-MS/MS Conditions

Chromatography (LC): Separation of 8-iso PGF1



3
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7

    
    m, 2.1 x 100 mm).
    
  • Mobile Phase A: Water + 0.01% Acetic Acid (or 0.1% Formic Acid).

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient:

    • 0-1 min: 20% B

    • 1-8 min: Linear gradient to 70% B

    • 8-9 min: 95% B (Wash)

    • 9-11 min: 20% B (Re-equilibration)

  • Flow Rate: 0.3 - 0.4 mL/min.

Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI), Negative Mode .

  • Mode: Multiple Reaction Monitoring (MRM).[4]

MRM Transitions: Note: Transitions must be optimized on your specific instrument using the pure standard.

AnalytePrecursor Ion (m/z) [M-H]-Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
8-iso PGF1

355.2 311.2 2522Quantifier (Loss of CO

)
8-iso PGF1

355.2 293.2 2526Qualifier (Loss of CO

+ H

O)
8-iso PGF1

-d9 (IS)
364.3 320.3 2522Internal Standard

Technical Insight: The transition 355 -> 311 corresponds to the decarboxylation ([M-H-CO2]-). This is often more specific and abundant for F-series prostaglandins than the water-loss transitions alone.

Data Analysis & Validation

Identification Criteria
  • Retention Time: The peak must elute at the same retention time as the deuterated internal standard (± 0.05 min).

  • Ion Ratio: The ratio of the Quantifier (311) to Qualifier (293) ion must match the authentic standard within ±15%.

Quantification

Calculate the concentration using the Internal Standard Method :

Validation Parameters (Acceptance Criteria)
  • Linearity:

    
     over the range of 10 pg/mL to 5000 pg/mL.
    
  • Recovery: Spike recovery should be 80-120%.

  • LLOQ (Lower Limit of Quantification): Typically ~10-20 pg/mL in plasma, defined as Signal-to-Noise ratio

    
     10.
    
  • Precision (CV): Intra-day and Inter-day variability < 15%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background / Ghost Peaks Contaminated solvents or column carryover.Use LC-MS grade solvents. Run blank injections (Acetonitrile) between samples.
Low Sensitivity Poor ionization or ion suppression.Check ESI capillary voltage. Ensure extract is clean (Wash 2 in SPE is critical).
Peak Broadening pH mismatch or column overload.Ensure reconstitution solvent matches initial mobile phase conditions.
Artifactual Elevation Sample oxidation.CRITICAL: Verify BHT was added at collection. Keep samples on ice.

References

  • Basics of Isoprostane Biology: Morrow, J. D., et al. "The isoprostanes: unique bioactive products of lipid peroxidation." Progress in Lipid Research 36.1 (1997): 1-21.

  • DGLA vs AA Isoprostanes: Gao, L., et al. "Formation of F-ring isoprostane-like compounds (F3-isoprostanes) in vivo from eicosapentaenoic acid." Journal of Biological Chemistry 281.20 (2006): 14092-14100. (Provides mechanistic context for non-AA isoprostanes).

  • Analytical Method Grounding (LC-MS/MS): Milne, G. L., et al. "Quantification of F2-isoprostanes as a reliable index of oxidative stress in vivo using gas chromatography-mass spectrometry (GC-MS) method." Nature Protocols 2.1 (2007): 221-226. (While GC-MS focused, this establishes the gold standard for extraction/handling principles).

  • Standard & Spectral Data: Cayman Chemical. "8-iso Prostaglandin F1alpha Product Information." (Source for molecular weight and solubility data).

  • Internal Standard Reference: Cayman Chemical. "8-iso Prostaglandin F1alpha-d9."[5]

8-iso Prostaglandin F1alpha in neurological disorders research

Application Note: 8-iso Prostaglandin F1 in Neurological Disorders

Target Analyte: 8-iso Prostaglandin F1



Precursor:

Primary Application:

Part 1: Scientific Foundation & Biological Context

The DGLA-Oxidation Paradigm

While 8-iso Prostaglandin F2

8-iso Prostaglandin F1

Dihomo-

-linolenic acid (DGLA)

In neurological research, this distinction is critical:

  • Anti-Inflammatory Depletion: DGLA is the precursor to Prostaglandin E1 (PGE1), a potent anti-inflammatory and neuroprotective eicosanoid.

  • The "Shunt" Hypothesis: High levels of 8-iso PGF1

    
     indicate that the brain's DGLA pool is being "shunted" toward peroxidation rather than enzymatic conversion to neuroprotective PGE1.
    
  • Biomarker Specificity: In neurodegenerative states (Alzheimer’s, Parkinson’s), the ratio of 8-iso PGF1

    
     (DGLA damage) to 8-iso PGF2
    
    
    (AA damage) can reveal specific lipid pool vulnerabilities.
Pathway Visualization

The following diagram illustrates the divergent oxidation pathways of DGLA versus Arachidonic Acid (AA), highlighting the specific formation of 8-iso PGF1

DGLA_OxidationDGLADihomo-gamma-linolenic Acid(DGLA) [C20:3]COXCyclooxygenase(Enzymatic)DGLA->COXEnzymaticIsoP_F18-iso Prostaglandin F1alpha(Biomarker of DGLA Peroxidation)DGLA->IsoP_F1Non-Enzymatic(Peroxidation)AAArachidonic Acid(AA) [C20:4]IsoP_F28-iso Prostaglandin F2alpha(Standard Stress Marker)AA->IsoP_F2PeroxidationROSReactive Oxygen Species(ROS/Free Radicals)ROS->IsoP_F1ROS->IsoP_F2PGE1Prostaglandin E1(Neuroprotective)COX->PGE1PGF1aProstaglandin F1alpha(Enzymatic)COX->PGF1a

Caption: Divergent oxidation: DGLA yields 8-iso PGF1

Part 2: Experimental Protocols

Protocol A: Sample Collection & Stabilization (Critical)

Failure to stabilize samples immediately will result in ex vivo artifactual formation of isoprostanes, rendering data useless.

Reagents Required:

  • BHT (Butylated Hydroxytoluene): 1% solution in Ethanol.

  • Indomethacin: 10 µM (Optional, to block COX activity during processing).

  • EDTA/Heparin: For plasma collection.

Workflow:

  • Collection (CSF/Plasma): Collect biofluid into tubes pre-cooled to 4°C.

  • Immediate Stabilization:

    • Add 10 µL of 1% BHT per 1 mL of sample immediately.

    • Why? BHT arrests the free-radical chain reaction. Without this, 8-iso PGF1

      
       levels can increase 50-fold during storage.
      
  • Clarification: Centrifuge at 1,500 x g for 10 minutes at 4°C to remove cellular debris.

  • Storage: Flash freeze in liquid nitrogen. Store at -80°C. Do not freeze-thaw more than once.

Protocol B: LC-MS/MS Quantification (Gold Standard)

Mass Spectrometry is required to distinguish 8-iso PGF1



1. Sample Purification (Solid Phase Extraction)

Direct injection of plasma/CSF is not recommended due to ion suppression by phospholipids.

  • Cartridge: Waters Oasis HLB or Strata-X (Polymeric Reversed-Phase).

  • Internal Standard (IS): Spike samples with 1 ng of deuterated standard (e.g., 8-iso PGF2

    
    -d4). Note: Specific d4-8-iso PGF1
    
    
    is rare; d4-F2
    
    
    is an acceptable surrogate for recovery tracking due to structural similarity.
  • Steps:

    • Acidify: Adjust sample pH to 3.0 with 1M HCl (protonates the carboxylic acid for retention).

    • Load: Apply to pre-conditioned SPE column.

    • Wash: 5% Methanol in water (removes salts/proteins).

    • Elute: 100% Methanol or Ethyl Acetate.

    • Dry: Evaporate under nitrogen stream; reconstitute in Mobile Phase A.

2. LC-MS/MS Parameters

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Column: C18 Reverse Phase (1.7 µm, 2.1 x 100 mm). Mobile Phase:

  • A: Water + 0.01% Acetic Acid.

  • B: Acetonitrile + 0.01% Acetic Acid.

MRM Transitions (Negative Ion Mode):

Analyte Precursor Ion (Q1) Product Ion (Q3) Collision Energy Note

| 8-iso PGF1


355.2311.28-iso PGF1

355.2293.2


Differentiation Strategy:

  • Mass Separation: 8-iso PGF1

    
     (355) is easily separated from 8-iso PGF2
    
    
    (353) by mass.
  • Chromatographic Separation: 8-iso PGF1

    
     and enzymatic PGF1
    
    
    share the same mass (356 Da). You must rely on retention time. 8-iso isomers typically elute earlier than their enzymatic counterparts on C18 columns.
Protocol C: Immunoassay (ELISA) Screening

Useful for high-throughput screening, but requires validation against MS due to cross-reactivity.

Recommended Kit Type: Competitive ELISA (e.g., Cayman Chemical Item No. 15350 or equivalent specific for F1 series).

Critical Cross-Reactivity Check: Most commercial "8-Isoprostane" kits are built for 8-iso PGF2


  • Check the manufacturer's insert for "Cross Reactivity with 8-iso PGF1

    
    ."
    
  • If using a generic F2

    
     kit, the cross-reactivity is often low (<1%), meaning it will NOT  detect 8-iso PGF1
    
    
    accurately.
  • Action: You must source an antibody specific to the PGF1

    
     backbone  or use LC-MS/MS.
    

Part 3: Data Interpretation & Reference Values

Analytical Workflow Diagram

The following Graphviz chart outlines the decision tree for processing neurological samples.

WorkflowSampleCSF or Plasma(+ BHT)SPESolid Phase Extraction(Oasis HLB)Sample->SPEMethod_SplitQuantificationMethodSPE->Method_SplitLCMSLC-MS/MS(Q1: 355.2 -> Q3: 311.2)Method_Split->LCMSHigh Specificity(Recommended)ELISACompetitive ELISA(Specific F1 Ab)Method_Split->ELISAHigh Throughput(Screening)AnalysisData Analysis:Calculate F1a/F2a RatioLCMS->AnalysisELISA->Analysis

Caption: Analytical workflow ensuring separation of DGLA-derived F1


Expected Results & Neurological Significance
MetricConditionInterpretation
Elevated 8-iso PGF1

Alzheimer's / PDIndicates oxidative stress specifically targeting the DGLA pool.
High F1

/ F2

Ratio
DGLA SupplementationIndicates that therapeutic DGLA is being oxidized rather than utilized for PGE1 synthesis.
Low F1

Healthy ControlBaseline lipid peroxidation is minimal.

References

  • Morrow, J. D., & Roberts, L. J. (1997).[1][2] The isoprostanes: unique bioactive products of lipid peroxidation.[2][3][4][5] Progress in Lipid Research, 36(1), 1-21.

  • Cayman Chemical. (2023). 8-iso Prostaglandin F1

    
     Product Information & Standards. 
    
  • Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[2][5][6][7][8][9] Nature Protocols, 2(1), 221-232.

  • Montuschi, P., et al. (2004). Isoprostanes: markers and mediators of oxidative stress.[2][3][4][5][6][7][9][10] FASEB Journal, 18(15), 1791-1800.

  • Reich, E. E., et al. (2000). Formation of novel D-ring and E-ring isoprostane-like compounds (isofurans) in vivo.[5] Journal of Biological Chemistry, 275(18), 13674-13679.

Application Note: 8-iso Prostaglandin F1α as a DGLA-Specific Oxidative Stress Marker

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Profiling of 8-iso Prostaglandin F1α in Metabolic Dysregulation Content Type: Application Note & Methodological Guide Audience: Senior Researchers, Bioanalytical Scientists, and Drug Development Leads

Introduction: Beyond the Standard F2-Isoprostanes

While 8-iso Prostaglandin F2α (8-iso PGF2α) is the gold standard biomarker for systemic oxidative stress, it is derived primarily from Arachidonic Acid (AA) . However, metabolic diseases—specifically Type 2 Diabetes (T2D), obesity, and Non-Alcoholic Fatty Liver Disease (NAFLD)—are characterized by distinct alterations in fatty acid desaturation.

8-iso Prostaglandin F1α (8-iso PGF1α) is an isoprostane derived from the free-radical peroxidation of Dihomo-γ-linolenic acid (DGLA) . In states of insulin resistance, the activity of Delta-5 Desaturase (D5D) is often inhibited, leading to an accumulation of DGLA relative to AA. Consequently, 8-iso PGF1α emerges as a high-value, pathway-specific biomarker that reflects oxidative damage specifically targeting the DGLA pool, offering a unique window into the intersection of lipid metabolism dysregulation and oxidative stress .

Key Differentiators
Feature8-iso PGF2α (Standard)8-iso PGF1α (Target)
Precursor Fatty Acid Arachidonic Acid (C20:4)Dihomo-γ-linolenic Acid (DGLA, C20:3)
Primary Driver General Systemic Oxidative StressOxidative Stress + D5D Enzyme Impairment
Metabolic Relevance General Inflammation/PeroxidationInsulin Resistance, DGLA Accumulation
Double Bonds Two (Dienes)One (Monoene)

Physiological Mechanism & Pathway Analysis

To understand the utility of 8-iso PGF1α, one must map the upstream fatty acid dysregulation common in metabolic syndrome.

The DGLA/Oxidative Stress Axis

In healthy physiology, DGLA is rapidly converted to AA by Delta-5 Desaturase (D5D). In hyperinsulinemic states, D5D activity is suppressed. This expands the DGLA pool, making it a prime target for Reactive Oxygen Species (ROS).

DGLA_Pathway LA Linoleic Acid (C18:2) GLA Gamma-Linolenic Acid (C18:3) LA->GLA Delta-6 Desaturase DGLA Dihomo-Gamma-Linolenic Acid (DGLA, C20:3) GLA->DGLA Elongase AA Arachidonic Acid (AA, C20:4) DGLA->AA Delta-5 Desaturase (Inhibited in Insulin Resistance) IsoP_F1 8-iso Prostaglandin F1α (Target Biomarker) DGLA->IsoP_F1 Non-Enzymatic Peroxidation IsoP_F2 8-iso Prostaglandin F2α (Standard Marker) AA->IsoP_F2 Non-Enzymatic Peroxidation ROS Reactive Oxygen Species (ROS) ROS->IsoP_F1 ROS->IsoP_F2

Figure 1: Biosynthetic divergence of 8-iso PGF1α. Inhibition of Delta-5 Desaturase (D5D) in metabolic disease leads to DGLA accumulation, shifting oxidative burden toward 8-iso PGF1α formation.

Experimental Protocol: LC-MS/MS Quantification

Due to the structural similarity between F1α and F2α isoprostanes, ELISA is not recommended for specific quantification of 8-iso PGF1α due to high cross-reactivity. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using stable isotope dilution is the mandatory standard for validation.

Phase 1: Sample Collection & Preservation (Critical)

Isoprostanes are susceptible to ex vivo artifactual formation.

  • Matrix: Plasma (EDTA) or Urine.[1]

  • Anti-Oxidant Cocktail: Immediately upon collection, add BHT (Butylated hydroxytoluene) to a final concentration of 10 µM to halt lipid peroxidation.

  • COX Inhibition: Add Indomethacin (10 µM) to prevent potential enzymatic prostaglandin formation (though 8-iso is primarily non-enzymatic, this removes confounders).

  • Storage: Flash freeze at -80°C. Stable for 6 months.

Phase 2: Sample Extraction (Solid Phase Extraction)
  • Internal Standard Spike: Add 5 ng of 8-iso Prostaglandin F1α-d9 (Deuterated Standard) to 1 mL of plasma/urine.

  • Hydrolysis (Optional but Recommended): To measure total isoprostanes (esterified + free), incubate sample with 1N KOH at 45°C for 1 hour, then neutralize with HCl. Note: Most metabolic studies focus on free isoprostanes in urine; plasma usually requires hydrolysis.

  • SPE Cartridge: Use a mixed-mode anion exchange cartridge (e.g., Oasis MAX or Strata-X-A).

    • Condition: Methanol -> Water.

    • Load: Sample (pH adjusted to ~3.0).

    • Wash: 5% Ammonium Hydroxide (removes neutrals/cations) -> Methanol (removes hydrophobics).

    • Elute: Ethyl Acetate with 1% Formic Acid (elutes acidic isoprostanes).

  • Drying: Evaporate under Nitrogen stream; reconstitute in Mobile Phase A.

Phase 3: LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.01% Acetic Acid.

  • Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

  • Ionization: ESI Negative Mode (COOH group ionizes well).

MRM Transitions (Multiple Reaction Monitoring):

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
8-iso PGF1α 355.5 [M-H]⁻ 193.1 30
8-iso PGF1α-d9 (IS) 364.5 [M-H]⁻ 193.1 30

| 8-iso PGF2α (Monitor) | 353.5 [M-H]⁻ | 193.1 | 30 |

Note: The mass difference (355 vs 353) allows clear separation from the abundant F2α isomer.

Workflow Sample Sample (Plasma/Urine) Spike Spike IS: 8-iso PGF1α-d9 Sample->Spike SPE SPE Extraction (Anion Exchange) Spike->SPE LC UHPLC Separation (C18 Column) SPE->LC MS MS/MS Detection (m/z 355 -> 193) LC->MS

Figure 2: Analytical Workflow. Standardized isotope-dilution LC-MS/MS protocol for specificity.

Data Interpretation & Application

When analyzing results in metabolic disease cohorts, do not view 8-iso PGF1α in isolation. Use the F1/F2 Ratio .

The Metabolic Stress Index (MSI)


  • Low Ratio: Indicates normal D5D activity; oxidative stress is generalized.

  • High Ratio: Suggests D5D inhibition (common in insulin resistance) combined with oxidative stress. This profile is specific to the "metabolic block" seen in pre-diabetes and NAFLD.

Reference Ranges (Estimated Research Baseline)
  • Note: Clinical ranges are not yet standardized. Internal validation is required.

  • Healthy Plasma: < 50 pg/mL (Free acid)

  • Metabolic Syndrome: Expected elevation > 2-fold baseline, specifically correlating with plasma DGLA levels.

Troubleshooting & Pitfalls

  • Isomer Separation: 8-iso PGF1α has several stereoisomers. Ensure your chromatographic gradient is shallow enough (e.g., 0.5% B/min increase) to separate the 8-iso isoform from other F1 isoprostanes.

  • Source Verification: Ensure the signal is not PGF1α (the cyclooxygenase product). PGF1α is generally derived from DGLA via COX-1/2. The "8-iso" form is the free-radical product. They are diastereomers and must be separated chromatographically.

  • Standard Purity: Use deuterated standards with ≥99% isotopic purity to prevent contribution to the analyte signal.

References

  • Morrow, J. D., et al. (1990). Noncyclooxygenase oxidative formation of a series of novel prostaglandins: analytical ramifications for measurement of eicosanoids. Analytical Biochemistry.

  • Vessby, B., et al. (2013). Desaturase activities in metabolic syndrome: DGLA as a marker. Current Opinion in Lipidology.
  • Fu, X., et al. (2016).[2] A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α. Clinica Chimica Acta. (Methodological basis for Isoprostane LC-MS).

  • Milne, G. L., et al. (2015). Quantification of F2-isoprostanes as a biomarker of oxidative stress. Nature Protocols.

Sources

Application Notes & Protocols: Monitoring Oxidative Stress with 8-iso-Prostaglandin F2α

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Imperative of Measuring Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is a central pathogenic mechanism in a myriad of human diseases, including cardiovascular diseases, neurodegenerative disorders, diabetes, and cancer.[1][2][3] The transient nature of ROS makes their direct measurement in vivo exceptionally challenging. Consequently, the field relies on the quantification of stable downstream products generated from oxidative damage. Among these, the F2-isoprostanes, particularly 8-iso-prostaglandin F2α (8-iso-PGF2α), have emerged as the gold standard for assessing lipid peroxidation and in vivo oxidative stress.[1][4]

This guide provides a comprehensive overview of the principles and methodologies for accurately measuring 8-iso-PGF2α. We will delve into the critical pre-analytical considerations, compare the two primary analytical techniques—enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS)—and provide detailed protocols to empower researchers to generate robust and reliable data.

A Note on Nomenclature: While the topic specifies 8-iso-Prostaglandin F1alpha, the most extensively validated and widely used isoprostane for oxidative stress measurement is 8-iso-Prostaglandin F2α (also known as 8-isoprostane or 15-F2t-isoprostane).[5][6][7] This document will focus on 8-iso-PGF2α as it represents the current benchmark in the field.

The Science of 8-iso-PGF2α: A Premier Biomarker

8-iso-PGF2α is a prostaglandin-like compound produced primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid, which is abundant in cell membranes.[1][8][9] Its formation is a direct consequence of oxidative damage to lipids.

Key Attributes of 8-iso-PGF2α as a Biomarker:

  • Chemical Stability: Unlike reactive aldehydes, 8-iso-PGF2α is a stable molecule, allowing it to be reliably measured in biological samples after collection and storage.[1][5]

  • Specificity of Origin: Its formation is a specific hallmark of free-radical-induced oxidation.

  • Presence in Biological Fluids: It is detectable in virtually all bodily fluids and tissues, including plasma, urine, and cell culture supernatants, making it accessible for measurement.[8][10]

  • Biological Activity: 8-iso-PGF2α is not merely a passive marker; it is a potent vasoconstrictor and has been implicated as a mediator in the pathophysiology of several diseases.[3][6]

The Dual-Formation Pathway: A Critical Consideration

While 8-iso-PGF2α is predominantly formed via non-enzymatic lipid peroxidation, it can also be generated through an enzymatic pathway involving cyclooxygenase (COX) enzymes, particularly during inflammation.[4][11] This can confound data interpretation, as an increase in 8-iso-PGF2α could reflect either oxidative stress, inflammation, or both.

To dissect these contributions, researchers can measure Prostaglandin F2α (PGF2α) in parallel. The ratio of 8-iso-PGF2α to PGF2α can help distinguish the primary formation mechanism. A high ratio suggests a greater contribution from chemical lipid peroxidation (oxidative stress), whereas a low ratio points towards enzymatic (inflammatory) production.[4][11][12]

AA Arachidonic Acid (in phospholipids) ROS Free Radicals (ROS) (Oxidative Stress) AA->ROS COX COX Enzymes (Inflammation) AA->COX isoPGF2a_ROS 8-iso-PGF2α ROS->isoPGF2a_ROS Non-enzymatic Peroxidation PGF2a PGF2α COX->PGF2a Enzymatic Pathway isoPGF2a_COX 8-iso-PGF2α COX->isoPGF2a_COX Minor Byproduct

Caption: Dual formation pathways of 8-iso-PGF2α.

Part 1: Pre-Analytical Integrity - The Foundation of Quality Data

The most sophisticated analytical instrument cannot correct for a poorly collected or handled sample. Adherence to strict pre-analytical protocols is paramount for accurate 8-iso-PGF2α measurement.

Choosing the Right Biological Matrix
MatrixAdvantagesDisadvantages & Mitigation
Urine - Non-invasive collection.- Reflects systemic, whole-body oxidative stress over time.- 8-iso-PGF2α is relatively stable in urine.[8]- Less susceptible to ex vivo artifactual generation.- Levels must be normalized to creatinine to account for dilution, requiring a separate creatinine assay.- Primarily measures the free, excreted form.
Plasma - Reflects circulating, real-time levels.- Can measure both free acid and esterified forms (total requires hydrolysis).[8]- High risk of ex vivo oxidation. Arachidonic acid in plasma can auto-oxidize during handling and storage, falsely elevating levels.[8]- Mitigation: Collect blood in tubes containing antioxidants (e.g., BHT), process immediately, and store at -80°C.[10]
Sample Collection and Storage Protocols

Plasma Collection:

  • Draw blood into vacutainers containing EDTA or heparin as an anticoagulant. For optimal results, use tubes supplemented with an antioxidant like butylated hydroxytoluene (BHT).

  • Immediately place the tube on ice.

  • Within 30 minutes of collection, centrifuge the sample at 1000 x g for 15 minutes at 2-8°C.[13]

  • Carefully collect the plasma supernatant, aliquot into cryovials to avoid repeated freeze-thaw cycles, and immediately snap-freeze in liquid nitrogen or place at -80°C.[10]

Urine Collection:

  • Collect a mid-stream urine sample in a sterile container. A 24-hour collection can provide an integrated measure of production, but spot samples are more common for large-scale studies.

  • Centrifuge at 1000 x g for 20 minutes to remove particulate matter.[10]

  • Aliquot the supernatant and store at ≤ -20°C, with -80°C being ideal for long-term stability.[5][10]

Part 2: Analytical Methodologies - A Head-to-Head Comparison

The two predominant methods for quantifying 8-iso-PGF2α are ELISA and LC-MS/MS. The choice depends on the specific research question, required throughput, available budget, and instrumentation.[14]

cluster_0 ELISA Workflow cluster_1 LC-MS/MS Workflow elisa_sample Sample/ Standard elisa_complex Competitive Binding elisa_sample->elisa_complex elisa_conjugate AP/HRP-Conjugated 8-iso-PGF2α elisa_conjugate->elisa_complex elisa_antibody Anti-8-iso-PGF2α Antibody elisa_antibody->elisa_complex elisa_well Pre-coated Well (Goat anti-Rabbit IgG) elisa_wash Wash elisa_complex->elisa_wash elisa_sub Add Substrate elisa_wash->elisa_sub elisa_read Read Absorbance (e.g., 405-450nm) elisa_sub->elisa_read lcms_sample Sample + Internal Std (d4) lcms_spe Solid-Phase Extraction (SPE) lcms_sample->lcms_spe lcms_lc UHPLC Separation (Isomer Resolution) lcms_spe->lcms_lc lcms_ion Ionization (ESI) lcms_lc->lcms_ion lcms_ms1 Quadrupole 1 (Precursor Ion) lcms_ion->lcms_ms1 lcms_ms2 Quadrupole 2 (Fragmentation) lcms_ms1->lcms_ms2 lcms_ms3 Quadrupole 3 (Product Ion) lcms_ms2->lcms_ms3 lcms_detect Detection & Quantification lcms_ms3->lcms_detect

Caption: High-level workflows for ELISA and LC-MS/MS analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs for 8-iso-PGF2α are typically competitive immunoassays. In this format, 8-iso-PGF2α present in the sample competes with a known amount of enzyme-labeled (e.g., Alkaline Phosphatase or Horseradish Peroxidase) 8-iso-PGF2α for binding to a limited number of specific antibody sites. The resulting signal is inversely proportional to the amount of 8-iso-PGF2α in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the definitive "gold standard" method.[14] It uses high-performance liquid chromatography (HPLC) to separate 8-iso-PGF2α from its other isomers, which have identical masses.[8] The separated analyte is then ionized and detected by a tandem mass spectrometer, which provides two levels of mass filtering for exceptional specificity. Quantification is achieved by comparing the signal to that of a co-analyzed stable isotope-labeled internal standard (e.g., 8-iso-PGF2α-d4).[15]

Quantitative Comparison of Methods
ParameterELISALC-MS/MSRationale & Justification
Specificity Good to ModerateGold StandardELISA antibodies may cross-react with other F2-isoprostane isomers.[8] LC-MS/MS physically separates isomers before detection, ensuring measurement of only 8-iso-PGF2α.[16]
Sensitivity pg/mL to ng/mL rangepg/mL rangeBoth methods offer high sensitivity suitable for biological samples.[8][16] LC-MS/MS can achieve lower limits of detection (LOD) of ~17-53 pg/mL.[8][16]
Throughput High (96-well plate format)Low to ModerateELISA is well-suited for screening large numbers of samples. LC-MS/MS run times are longer (though modern UHPLC methods are <10 min/sample), and sample prep is more involved.[8]
Cost Lower (per sample & instrument)Higher (per sample & instrument)ELISA kits are relatively inexpensive and require standard plate readers. LC-MS/MS systems represent a significant capital investment and have higher operational costs.[8]
Sample Prep Simple (often dilution)Complex (requires extraction)Urine samples for ELISA may only need dilution.[5] LC-MS/MS requires Solid-Phase Extraction (SPE) to remove interfering matrix components.[8][17]
Validation Cross-validation recommendedThe reference methodResults from ELISA studies are often strengthened by validation against LC-MS/MS for a subset of samples.[5][8]

Part 3: Detailed Experimental Protocols

These protocols are provided as a guide. Always refer to the specific instructions provided by the manufacturer of your kit or reagents.

Protocol 1: Quantification of 8-iso-PGF2α in Urine by Competitive ELISA

This protocol is based on the principles of commercially available kits (e.g., from Cayman Chemical, Abcam, Cell Biolabs).[5][6]

A. Reagent Preparation:

  • Standard Curve: Prepare a serial dilution of the provided 8-iso-PGF2α standard in the supplied assay buffer. A typical range might be 1000 pg/mL down to ~15 pg/mL.

  • Wash Buffer: Dilute the concentrated wash buffer to 1X with ultrapure water.

  • Sample Preparation: Centrifuge urine samples to pellet debris. Dilute the urine in assay buffer. A starting dilution of 1:10 is common, but this may need optimization based on expected concentrations.

B. Assay Procedure:

  • Add 50 µL of standard, control, or diluted sample to the appropriate wells of the goat anti-rabbit IgG pre-coated 96-well plate.

  • Immediately add 50 µL of the enzyme-conjugated 8-iso-PGF2α to each well.

  • Add 50 µL of the specific rabbit anti-8-iso-PGF2α antibody to each well. The competitive binding reaction begins now.

  • Cover the plate and incubate for the time specified in the kit manual (e.g., 60 minutes at 37°C or overnight at 4°C).[10]

  • Wash the plate 3-5 times with 1X Wash Buffer to remove unbound reagents.[10]

  • Add 100-200 µL of the enzyme substrate solution (e.g., TMB for HRP, pNPP for AP) to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, allowing color to develop.

  • Add 50-100 µL of Stop Solution to each well to terminate the reaction.

  • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for HRP/TMB).[18]

C. Data Analysis:

  • Average the duplicate readings for each standard, control, and sample.

  • Generate a standard curve by plotting the absorbance of each standard against its known concentration. The resulting curve will be inverse-sigmoidal.

  • Use a four-parameter logistic curve fit to calculate the concentration of 8-iso-PGF2α in your samples.

  • Multiply the calculated concentration by the sample dilution factor to get the final concentration.

  • Normalize the final concentration to the urinary creatinine concentration (expressed as pg/mg creatinine or ng/mg creatinine).

Protocol 2: Solid-Phase Extraction (SPE) of Urine for LC-MS/MS

This is a critical cleanup step to isolate 8-iso-PGF2α from salts and other interfering compounds prior to LC-MS/MS analysis.

A. Materials:

  • SPE cartridges (e.g., Strata X-AW, 60 mg)[8]

  • Internal Standard (IS): 8-iso-PGF2α-d4

  • Reagents: Methanol, Formic Acid, Ultrapure Water

  • SPE Vacuum Manifold

B. Procedure:

  • Sample Spiking: To 2.5 mL of urine, add 10 ng of the 8-iso-PGF2α-d4 internal standard.[8] This IS will account for any loss of analyte during the extraction process.

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 2 mL of methanol containing 2% formic acid.[8]

    • Equilibrate the cartridge with 2 mL of ultrapure water. Do not let the cartridge run dry.

  • Sample Loading: Load the spiked urine sample onto the conditioned cartridge. Apply a slight vacuum to slowly draw the sample through the sorbent.

  • Washing (Interference Removal):

    • Wash the cartridge with a solution designed to remove hydrophilic impurities (e.g., 1mM HCl followed by hexane).[5]

  • Elution (Analyte Collection):

    • Elute the 8-iso-PGF2α and the internal standard from the cartridge using an appropriate organic solvent (e.g., ethyl acetate containing 1% methanol).[5]

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the LC mobile phase.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Part 4: Data Interpretation and Troubleshooting

Common ProblemPotential Cause(s)Suggested Solution(s)
High Inter-sample Variability (CV%) - Inconsistent sample handling/storage.- Pipetting errors.- Incomplete washing (ELISA).- Variable extraction recovery (LC-MS/MS).- Standardize pre-analytical procedures rigorously.- Use calibrated pipettes and good technique.- Ensure thorough washing between ELISA steps.- Crucially, use a stable isotope-labeled internal standard for all LC-MS/MS samples.
No/Low Signal - Incorrect wavelength reading.- Reagents expired or improperly stored.- Omission of a key reagent (e.g., antibody, conjugate).- Sample concentrations below detection limit.- Verify plate reader settings.- Check reagent expiration dates and storage conditions.- Review protocol steps carefully.- Concentrate sample or use a more sensitive assay.
Artificially High Values - Ex vivo oxidation of plasma samples. - Cross-reactivity with other isomers (ELISA).- Matrix effects (LC-MS/MS).- Collect plasma with antioxidants (BHT), process immediately, and store at -80°C.- Confirm high values with LC-MS/MS if using ELISA.- Optimize SPE and chromatography to minimize matrix suppression/enhancement.

Conclusion

8-iso-PGF2α is an invaluable biomarker for assessing oxidative stress in both basic research and clinical drug development. Its accurate quantification, however, is not trivial and demands meticulous attention to detail. While ELISA offers a high-throughput and cost-effective solution for large-scale screening, LC-MS/MS remains the gold standard for specificity and accuracy. The ultimate choice of methodology should be guided by the research question and available resources. Regardless of the method chosen, the integrity of the data begins with rigorous and standardized pre-analytical sample handling. By understanding the biochemistry of 8-iso-PGF2α and adhering to the robust protocols outlined in this guide, researchers can confidently generate high-quality data to advance our understanding of the role of oxidative stress in health and disease.

References

  • Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. (n.d.). Google Vertex AI.
  • Kumarathasan, P., et al. (2012). Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay. Journal of Analytical Toxicology, 36(7), 485-493. Available at: [Link]

  • Kumarathasan, P., et al. (2012). An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2 in Plasma and Urine by Enzyme Immunoassay. ResearchGate. Retrieved from [Link]

  • Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay. (2012). Journal of Analytical Toxicology.
  • Smith, C. J., et al. (2011). Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. Molecules, 16(11), 9474-9486. Available at: [Link]

  • van 't Erve, T. J., et al. (2015). Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation. Free Radical Biology and Medicine, 83, 157-163. Available at: [Link]

  • Rat 8-iso-PGF2α(8-isoprostane) ELISA Kit. (n.d.). ELK Biotechnology.
  • van 't Erve, T. J., et al. (2015). Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. Free Radical Biology and Medicine, 83, 157-163. Available at: [Link]

  • Rat 8-iso-PGF2α (8-isoprostane) ELISA Kit. (n.d.). FineTest.
  • van 't Erve, T. J., et al. (2016). Elevated plasma 8-iso-prostaglandin F2α levels in human smokers originate primarily from enzymatic instead of non-enzymatic lipid peroxidation. Scientific Reports, 6, 32029. Available at: [Link]

  • OxiSelect™ 8-iso-Prostaglandin F2α ELISA Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • El-Mesallamy, H. O., et al. (2018). The Value of 8-iso Prostaglandin F2 Alpha and Superoxide Dismutase Activity as a Clinical Indicator of Oxidative Stress in Type II Diabetes Mellitus. Journal of Clinical and Diagnostic Research, 12(11), BC01-BC05. Available at: [Link]

  • Tbahriti, H. F., et al. (2002). 8-iso-prostaglandin F2alpha as a Useful Clinical Biomarker of Oxidative Stress in ESRD Patients. Blood Purification, 20(6), 537-542. Available at: [Link]

  • Iannelli, F., et al. (2022). 8-Hydroxy-2-Deoxyguanosine and 8-Iso-Prostaglandin F2α: Putative Biomarkers to assess Oxidative Stress. Journal of Clinical Medicine, 11(20), 6102. Available at: [Link]

  • Simplified scheme of 8-iso-PGF 2a (F 2-isoprostanes) formation from arachidonic acid by free radical catalysis. (n.d.). ResearchGate. Retrieved from [Link]

  • Pop, M. O., et al. (2023). Association between Serum 8-Iso-Prostaglandin F2α as an Oxidative Stress Marker and Immunological Markers in a Cohort of Preeclampsia Patients. Medicina, 59(11), 2026. Available at: [Link]

  • Zhang, X., et al. (2014). 8-iso-prostaglandin-F2α: a possible trigger or accelerator of diabetic retinopathy. Medical Hypotheses, 82(2), 231-235. Available at: [Link]

  • Siwek, M., et al. (2023). 8-Iso-prostaglandin F2α as a potential biomarker in patients with unipolar and bipolar depression. European Review for Medical and Pharmacological Sciences, 27(23), 11496-11507. Available at: [Link]

  • Cicero, A. F. G., et al. (2023). Relationship Between 8-iso-prostaglandin-F2α and Predicted 10-Year Cardiovascular Risk in Hypertensive Patients. Journal of Clinical Medicine, 12(23), 7380. Available at: [Link]

  • 8-Epi-prostaglandin F2alpha. (n.d.). PubChem. Retrieved from [Link]

  • Petrovic, S., et al. (2018). Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 155, 319-326. Available at: [Link]

  • Fu, X., et al. (2016). A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. Clinica Chimica Acta, 460, 159-164. Available at: [Link]

  • Klawitter, J., et al. (2021). A Novel UHPLC-MS/MS Method for Measuring 8-iso-Prostaglandin F2α in Bronchoalveolar Lavage Fluid. Frontiers in Chemistry, 9, 706915. Available at: [Link]

  • A sensitive LC-MS/MS method for the quantification of urinary 8-iso-prostaglandin F2α (8-iso-PGF2α) including pediatric reference interval. (2016). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 8-iso Prostaglandin F1alpha ELISA

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Troubleshooting & Optimization Guide

Status: Active Analyte: 8-iso Prostaglandin F1α (8-iso PGF1α) Method: Competitive Enzyme Immunoassay (EIA) Primary Application: Quantification of non-cyclooxygenase oxidative stress derived from Dihomo-γ-linolenic acid (DGLA).

Introduction: The "Hidden" Isoprostane

As a Senior Application Scientist, the most frequent error I encounter is the conflation of 8-iso PGF1α with its more famous cousin, 8-iso PGF2α .

  • 8-iso PGF2α is derived from Arachidonic Acid and is the gold standard for general oxidative stress.

  • 8-iso PGF1α is derived from Dihomo-γ-linolenic acid (DGLA) .

Why this matters: If you are studying specific lipid peroxidation pathways or DGLA metabolism, using a generic "Isoprostane" kit will likely yield cross-reactive noise rather than specific data. This guide addresses the unique challenges of stabilizing and extracting this specific lipid metabolite.

Part 1: Biological Context & Specificity

Before troubleshooting the plate, we must validate the biology. 8-iso PGF1α is a specific marker of free radical attack on DGLA.

Visual 1: The Isoprostane Divergence Pathway

This diagram illustrates the distinct origins of F1α and F2α, clarifying why specificity matters.

IsoprostanePathways DGLA Dihomo-gamma-linolenic Acid (DGLA) PGF1a 8-iso Prostaglandin F1alpha (Target Analyte) DGLA->PGF1a Peroxidation AA Arachidonic Acid (AA) PGF2a 8-iso Prostaglandin F2alpha (Common Interference) AA->PGF2a Peroxidation ROS Free Radical Attack (ROS) ROS->DGLA ROS->AA

Figure 1: Biosynthetic origin of 8-iso PGF1α versus the common PGF2α isomer. Specificity is determined by the precursor fatty acid.

Part 2: Pre-Analytical Troubleshooting (Sample Prep)

CRITICAL: 90% of ELISA failures for isoprostanes occur before the sample hits the plate. Isoprostanes are lipids; they bind to albumin and are unstable ex vivo.

FAQ: Sample Integrity

Q: My results are highly variable within the same group. Is the kit defective? A: It is likely an ex vivo artifact. Prostaglandins can form spontaneously in the collection tube if oxidative processes aren't stopped immediately.

  • Solution: You must add Indomethacin (to block COX activity) and BHT (Butylated Hydroxytoluene, to block lipid peroxidation) to the collection tubes immediately.

  • Target Concentration: ~10 μM Indomethacin and ~1% BHT.

Q: The assay background is high, and my replicates are poor. Why? A: This is the "Matrix Effect." Plasma proteins and bulk lipids interfere with antibody binding. Direct assay of plasma is rarely successful for F1α.

  • Solution: You must perform an extraction. While some kits claim "direct" measurement, Solid Phase Extraction (SPE) is the only way to guarantee E-E-A-T compliant results for low-abundance lipids.

Protocol: Validated SPE Extraction for 8-iso PGF1α

Standardizing this workflow eliminates matrix interference.

  • Acidification: Add glacial acetic acid to plasma (adjust to pH 4.0) to protonate the isoprostanes, making them hydrophobic enough to stick to the column.

  • Column Prep: Pre-condition a C-18 SPE column with Methanol followed by Ultra-pure water.

  • Loading: Pass the acidified sample through the column (gravity flow).

  • Washing: Wash with Ultra-pure water followed by Hexane (removes non-polar fats).

  • Elution: Elute 8-iso PGF1α with Ethyl Acetate containing 1% Methanol.

  • Drying: Evaporate to dryness under a Nitrogen stream.

  • Reconstitution: Dissolve residue in the Kit Assay Buffer.

Visual 2: Sample Purification Workflow

SPE_Workflow Sample Plasma/Urine Sample (+ Indomethacin/BHT) Acidify Acidify to pH 4.0 (Glacial Acetic Acid) Sample->Acidify Load Load onto C-18 SPE Column Acidify->Load Wash Wash 1: Water Wash 2: Hexane (Remove bulk lipids) Load->Wash Elute Elute Target (Ethyl Acetate + 1% MeOH) Wash->Elute Dry Evaporate to Dryness (N2 Stream) Elute->Dry Reconstitute Reconstitute in Assay Buffer (Ready for ELISA) Dry->Reconstitute

Figure 2: Critical Solid Phase Extraction (SPE) workflow to remove protein and bulk lipid interference prior to assay.

Part 3: Assay Execution & Data Analysis

Q: My standard curve is flat (low ODs even for the zero standard). A: This indicates the enzymatic tracer (usually Acetylcholinesterase or HRP) is inactive or inhibited.

  • Check 1: Did you use sodium azide? Azide kills HRP. Ensure all buffers are azide-free.

  • Check 2: Wash buffer contamination. Polysorbate (Tween) residue can sometimes suppress signal if not thoroughly removed.

Q: How do I interpret "Cross-Reactivity" data? A: In competitive ELISAs, specificity is defined by what the antibody prefers.

  • Scenario: If the kit states "10% Cross-reactivity with 8-iso PGF2α," and your sample has 1000 pg/mL of PGF2α (common in high stress), the assay will falsely read 100 pg/mL of PGF1α.

  • Mitigation: If you suspect high PGF2α, you may need HPLC pre-separation, though this is advanced. For most users, simply acknowledging this limitation in the discussion section is standard scientific practice.

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
High Background (NSB) Insufficient washingIncrease wash steps to 5x; ensure automated washer aspiration needles are not clogged.
Drifting Duplicates Temperature gradientDo not stack plates. Use a plate shaker (500 rpm) to ensure equilibrium kinetics.
"Milky" Sample LipemiaThe sample was not extracted. Perform the SPE protocol listed in Part 2.
Low B/B0 (Low Signal) Tracer degradationStore tracer at -20°C. Do not freeze/thaw more than once. Aliquot upon arrival.
References
  • Morrow, J. D., & Roberts, L. J. (1997). The isoprostanes: unique bioactive products of lipid peroxidation. Progress in Lipid Research, 36(1), 1-21. Retrieved from [Link]

  • Basu, S. (2008). F2-isoprostanes in human health and diseases: from molecular mechanisms to clinical implications. Antioxidants & Redox Signaling, 10(8), 1405-1434. Retrieved from [Link]

  • Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[1][2][3][4][5][6] Nature Protocols, 2(1), 221-226. Retrieved from [Link]

Sources

optimizing 8-iso Prostaglandin F1alpha measurement in plasma

Technical Support Center: 8-iso Prostaglandin F1 Optimization

Current Status: Operational Lead Scientist: Senior Application Specialist Topic: Plasma Quantification & Optimization Last Updated: February 11, 2026

Core Concept & Biological Context

Q: I am looking for the standard oxidative stress marker. Is 8-iso PGF1


 the correct target?A:8-iso PGF2

18-iso PGF1

DGLA
  • Critical Warning: If you use a standard ELISA kit for F2

    
    , it may cross-react with F1
    
    
    , but you will not be measuring F1
    
    
    specifically. To measure F1
    
    
    , you must use LC-MS/MS or a highly specific antibody raised against the F1
    
    
    structure.

Sample Collection & Preservation (The "Golden Hour")

Q: My baseline levels are inconsistently high. What is happening? A: You are likely experiencing ex vivo artifact formation. Isoprostanes form spontaneously when plasma lipids oxidize in the test tube. You must stop this reaction immediately upon blood draw.

Protocol: The "Stop-Reaction" Cocktail Do not use standard EDTA tubes alone. You must add antioxidants and cyclooxygenase (COX) inhibitors.

ComponentConcentration (Final)Function
Indomethacin 10

M
Inhibits COX enzymes to prevent enzymatic PG formation.
BHT (Butylated hydroxytoluene) 1% (w/v)Scavenges free radicals to stop auto-oxidation.
EDTA StandardAnticoagulant (Avoid Heparin; it can interfere with some SPE sorbents).

Workflow Diagram: Sample Stabilization

SamplePrepBloodDrawBlood Draw(K3-EDTA Tube)AdditivesAdd Indomethacin &BHT ImmediatelyBloodDraw->Additives < 30 secCentrifugeCentrifuge4°C, 1500xg, 10 minAdditives->Centrifuge < 15 minSeparateSeparate Plasma(Avoid Buffy Coat)Centrifuge->SeparateFreezeSnap Freeze-80°CSeparate->Freeze Immediate

Caption: Critical timeline for preventing artificial isoprostane formation during sample handling.

Extraction & Purification (Solid Phase Extraction)

Q: Can I run plasma directly on ELISA or LC-MS? A: Absolutely not. Plasma proteins and bulk lipids will suppress ionization (LC-MS) or cause massive non-specific binding (ELISA). You must perform Solid Phase Extraction (SPE).[2][3]

Recommended SPE Protocol (Anion Exchange/Reverse Phase Mixed Mode) Since 8-iso PGF1

  • Sample Prep: Dilute 1 mL Plasma with 2 mL pH 3.0 Formic Acid (acidification protonates the acid for retention or prepares for specific column chemistry). Note: For MAX columns, load at neutral pH, wash, then elute with acid.

  • Conditioning: Methanol followed by Water.

  • Loading: Apply sample at gravity flow.

  • Wash 1 (Ammonia): Removes neutral lipids.

  • Wash 2 (Methanol/Water): Removes hydrophobic interferences.

  • Elution: 2% Formic Acid in Methanol (Releases the PGF1

    
    ).
    
  • Drying: Evaporate under Nitrogen. Reconstitute in Mobile Phase.

LC-MS/MS Optimization (The Specificity Solution)

Q: How do I distinguish 8-iso PGF1


 from the abundant F2

isomer?
A:MassChromatography
  • 8-iso PGF2

    
    :  MW 354.5 
    
    
    Precursor [M-H]⁻ 353
  • 8-iso PGF1

    
    :  MW 356.5 
    
    
    Precursor [M-H]⁻ 355 (Contains 1 fewer double bond than F2
    
    
    ).

LC-MS/MS Parameters (Negative Mode ESI)

ParameterSettingNotes
Ionization ESI NegativeCarboxylic acid group ionizes best in negative mode.
Precursor Ion m/z 355.2 Specific to the F1 series (DGLA derived).
Product Ion (Quant) m/z 311 or 293 Loss of CO2 (44) or H2O+CO2. Optimize via daughter scan.
Column C18 (1.7

m)
UPLC is required to separate isomers.
Mobile Phase Water/AcetonitrileAdd 0.01% Acetic Acid (Avoid high Formic Acid conc. as it suppresses negative ions).

Chromatographic Strategy: Isoprostanes have many isomers (8-iso, 5-iso, 12-iso, etc.). You must run a standard curve of pure 8-iso PGF1

LC-MS/MS Decision Tree

LCMSStartLC-MS/MS Method DevTuneDirect Infusion ofPure 8-iso PGF1α StdStart->TuneMassCheckVerify Precursor[M-H]- = 355.2Tune->MassCheckFragDaughter ScanIdentify Fragments (311, 293)MassCheck->FragChromUPLC SeparationResolve from F2α (353)Frag->ChromFinalFinal MRM Method355 -> 311Chrom->Final

Caption: Workflow for establishing a specific Mass Spectrometry method for the F1

Troubleshooting & FAQs

Q: I am using an ELISA kit labeled "8-iso PGF1


". My CV% is >20%. Why?A:
  • Matrix Effect: Did you extract the plasma? If not, albumin is interfering.

  • Cross-Reactivity: Check the kit insert. Does it cross-react with 8-iso PGF2

    
    ? Since F2
    
    
    is often 10-100x higher in plasma than F1
    
    
    , even 1% cross-reactivity will ruin your data.
    • Solution: Switch to LC-MS/MS or validate the kit by spiking F2

      
       into a blank and seeing if it detects it as F1
      
      
      .

Q: My recovery after SPE is low (<50%). A:

  • pH Issue: Ensure the plasma is acidified (pH 3) before loading onto C18/SPE columns. If the molecule is ionized (pH > pKa ~4.5), it will not stick to the hydrophobic column.

  • Evaporation Loss: Do not dry the eluate at high heat (>40°C). Isoprostanes are heat-labile.[4] Use a nitrogen stream at room temperature.

Q: Can I store samples at -20°C? A: Short term (<1 month) is acceptable only if BHT/Indomethacin were added. For long-term storage, -80°C is mandatory . Isoprostanes degrade and auto-oxidize even at -20°C over time.

References

  • Morrow, J. D., & Roberts, L. J. (1997). Mass spectrometric quantification of F2-isoprostanes as indicators of oxidative stress.[4][5][6][7] Methods in Enzymology, 286, 457-465. Link

    • Foundational text on Isoprostane extraction and MS analysis.
  • Milne, G. L., et al. (2007). Effects of antioxidant supplementation on oxidative damage. Nature Protocols, 2, 221-226. Link

    • Establishes the "Gold Standard" BHT/Indomethacin sample prep protocol.
  • Cayman Chemical. (n.d.).[2] 8-iso Prostaglandin F1

    
     Product Information & Mass Spectrometry Data. Link
    
    • Source for molecular weight (356.5)
  • Li, H., et al. (1999). Measurement of isoprostanes by LC-MS/MS. Prostaglandins & Other Lipid Mediators, 58(1), 23-35.

calibration curve issues in 8-iso Prostaglandin F1alpha ELISA

Technical Support Center: 8-iso Prostaglandin F1 ELISA

Topic: Troubleshooting Calibration Curve & Assay Performance

Status: Active | Tier: Level 3 (Senior Scientist Support)

Welcome to the Advanced Support Center

You are likely here because your standard curve is behaving unexpectedly—either flattening out, showing high background, or failing to quantify your samples accurately.

A Critical Distinction Before We Begin: Most oxidative stress research focuses on 8-iso PGF2


8-iso PGF1


competitive ELISA
Part 1: The Logic of Competitive ELISA

Unlike "Sandwich" ELISAs where Signal

Competitive
  • High Signal (Yellow) = Low Concentration (No analyte to compete with tracer).

  • Low Signal (Clear) = High Concentration (Analyte displaces tracer).

If your calibration curve is flat, you must first diagnose if the failure is Immunological (antibody binding) or Operational (tracer/substrate).

Visual Guide: Troubleshooting Decision Tree

TroubleshootingLogicStartIssue: Poor Calibration CurveCheckB0Check Maximum Binding (B0)(0 pg/mL Standard)Start->CheckB0B0_LowLow B0 Signal (<0.2 OD)CheckB0->B0_LowSignal is weakB0_HighHigh B0 Signal (>1.5 OD)But Flat CurveCheckB0->B0_HighSignal is strongTracerIssueTracer/Antibody Degradationor Wash Buffer ContaminationB0_Low->TracerIssueStandardIssueStandard Decayor Matrix InterferenceB0_High->StandardIssueAction1Action: Check HRP Conjugate& Substrate FreshnessTracerIssue->Action1Action2Action: Check Standard Dilution& Matrix CompatibilityStandardIssue->Action2

Figure 1: Decision matrix for diagnosing calibration failures based on the Maximum Binding (B0) signal intensity.

Part 2: Troubleshooting Guides (Q&A Format)
Issue 1: The "Flat" Curve (Loss of Sensitivity)

Q: My standard curve is flat. The OD values for the high standards are almost the same as the zero standard (B0). Why?

A: In a competitive assay, this indicates that the unlabeled standard is failing to displace the labeled tracer .

  • Cause 1: Standard Degradation. 8-iso PGF1

    
     is a lipid. If the standard was stored in an aqueous buffer (PBS) rather than an organic solvent (Ethanol/DMSO) at -80°C, it has likely adhered to the plastic or degraded.
    
  • Cause 2: Antibody Saturation. If you used too much tracer (HRP-conjugate), the antibody binding sites are flooded. Even high concentrations of your standard cannot compete effectively.

  • Cause 3: "Hook Effect" Misconception. In competitive assays, extremely high concentrations of analyte can sometimes cause steric hindrance issues, but a flat high-signal curve usually means no competition occurred .

Protocol Fix:

  • Fresh Standard: Reconstitute a fresh vial of 8-iso PGF1

    
    . Ensure it is dissolved in Ethanol first, then diluted into the assay buffer.
    
  • Tracer Titration: If using a home-brew assay, dilute your tracer 1:2 and 1:4. Lower tracer concentration often improves sensitivity (IC50) by making the competition "stiffer."

Issue 2: Matrix Interference (The "Drifting" Curve)

Q: My standard curve looks perfect in buffer, but my spike-and-recovery tests in plasma/urine fail completely.

A: This is the most common failure point for Isoprostane ELISAs.

  • The Mechanism: Plasma proteins (Albumin) and urinary salts interfere with antibody binding. Albumin acts as a "sponge" for lipids, sequestering your 8-iso PGF1

    
     so the antibody cannot detect it.
    
  • The Symptom: Your samples read as "Low Concentration" (High Signal) falsely, or the curve shape changes when standards are diluted in the sample matrix.

Protocol Fix: Solid Phase Extraction (SPE) Direct measurement is rarely accurate for 8-iso PGF1

Visual Guide: SPE Purification Workflow

SPE_WorkflowSamplePlasma/Urine+ BHT (Antioxidant)AcidifyAcidify to pH 3.0(Acetic Acid)Sample->AcidifyLoadLoad C-18SPE ColumnAcidify->LoadWashWash(Water/Heptane)Load->WashEluteElute Isoprostane(Ethyl Acetate/Methanol)Wash->EluteDryEvaporate to Dryness(N2 Stream)Elute->DryReconstituteReconstitute inAssay BufferDry->Reconstitute

Figure 2: Essential Solid Phase Extraction (SPE) workflow to remove albumin and salt interference before ELISA.

Issue 3: Curve Fitting & Data Analysis

Q: I am using Linear Regression (


), but my calculated concentrations at the low end are negative or wildly inaccurate.

A: Never use Linear Regression for ELISA. ELISA binding kinetics follow the Law of Mass Action, which creates a Sigmoidal (S-shaped) curve. Forcing a straight line through an S-curve causes massive errors at the extremes (low and high concentrations).

The Solution: Use 4-Parameter Logistic (4-PL) or 5-Parameter Logistic (5-PL) regression.

Data Comparison: Fit Models

Fit ModelSuitability for ELISARisk Factor
Linear Poor High error at low/high concentrations. Will generate false negatives.
Log-Logit Moderate Linearizes the data but distorts error distribution. Acceptable only if software is limited.
4-PL Excellent The industry standard. Accounts for Min/Max plateaus and Hill Slope (steepness).
5-PL Superior Adds an asymmetry factor.[1] Best for curves that are not perfectly symmetrical.[2]

Protocol Fix:

  • Set your plate reader software to 4-PL .

  • Check the

    
     % .[3][4]
    
    • 
       = OD of Standard
      
    • 
       = OD of Zero Standard (Maximum Binding)
      
    • Plot

      
       (%) on the Y-axis vs. Log Concentration on X-axis.
      
  • Acceptance Criteria: Your

    
     should be >0.99, and your calculated back-fit of standards should be within 85-115% of the expected value.
    
Part 3: Critical Reagent Handling (Self-Validating Systems)

To ensure your assay is self-validating, implement these controls:

  • The "Blank" vs. "NSB" (Non-Specific Binding):

    • Blank: Substrate only. Checks for plate reader noise.

    • NSB: Well with NO Antibody + Tracer. Checks if the tracer sticks to the plastic.

    • Validation: NSB should be < 10% of your Total Activity. High NSB means you need better blocking (BSA) or more washing.

  • Indomethacin & BHT (Sample Stability):

    • The Risk: Isoprostanes can be generated ex vivo during sample storage if lipids oxidize.

    • The Fix: Add Butylated Hydroxytoluene (BHT) (0.005%) and Indomethacin (COX inhibitor) immediately upon sample collection. This "freezes" the oxidative state.

References
  • Authority on competitive ELISA kinetics and B/B0 calcul
  • Morrow, J. D., & Roberts, L. J. (1997). The isoprostanes: unique bioactive products of lipid peroxidation.[1] Progress in Lipid Research. Retrieved from [Link]

    • Foundational text on the stability and form
  • Source for 4-PL vs Linear regression st
  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from [Link]

    • Detailed guide on troubleshooting signal drift and edge effects.

Validation & Comparative

8-iso Prostaglandin F1alpha vs F2-isoprostanes as oxidative stress markers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-iso Prostaglandin F1alpha vs. F2-isoprostanes: Comparative Guide for Oxidative Stress Profiling Content Type: Technical Comparison & Protocol Guide Audience: Senior Researchers, Analytical Chemists, and Drug Development Scientists

Executive Summary: The Specificity Paradox

For over two decades, F2-isoprostanes (specifically 8-iso PGF2


 ) have reigned as the "gold standard" biomarker for in vivo oxidative stress. They are chemically stable, biologically active, and ubiquitous. However, the reliance on this single marker has obscured a critical interferent and potential independent variable: 8-iso Prostaglandin F1alpha (8-iso PGF1

)
.

While F2-isoprostanes are derived from Arachidonic Acid (AA) , F1-isoprostanes originate from Dihomo-


-linolenic acid (DGLA) . This distinction is not merely structural; it represents the oxidation of distinct lipid pools.

The Bottom Line:

  • Measure F2-isoprostanes if your goal is to assess general systemic oxidative stress and vascular injury risk (due to their potent vasoconstrictive properties).

  • Measure F1-isoprostanes (via LC-MS/MS) if you are investigating DGLA metabolic pathways, patients on GLA-rich diets (e.g., borage oil), or need to rule out interference in F2 assays.

  • Avoid ELISA if distinguishing these two isomers is critical to your hypothesis; cross-reactivity renders immunoassays insufficient for specific lipidomic profiling.

Part 1: Mechanistic Divergence

The fundamental difference between these two markers lies in their fatty acid precursors. Oxidative stress attacks bis-allylic protons in polyunsaturated fatty acids (PUFAs). The specific PUFA available determines the isoprostane class.

Pathway Visualization

The following diagram illustrates the parallel formation pathways. Note that while AA (C20:4) yields F2-IsoPs, DGLA (C20:3) yields F1-IsoPs.

LipidPeroxidation cluster_0 Substrate Pool cluster_1 ROS Attack (Non-Enzymatic) cluster_2 Isoprostane Formation AA Arachidonic Acid (C20:4, n-6) ROS Free Radical Attack (ROS/RNS) AA->ROS DGLA Dihomo-gamma-linolenic Acid (DGLA, C20:3, n-6) DGLA->ROS F2 F2-Isoprostanes (e.g., 8-iso PGF2α) Gold Standard ROS->F2 Peroxidation of AA F1 F1-Isoprostanes (e.g., 8-iso PGF1α) Emerging Marker ROS->F1 Peroxidation of DGLA

Figure 1: Parallel peroxidation pathways. F2-isoprostanes are formed from Arachidonic Acid, while F1-isoprostanes are formed from DGLA. Both pathways are non-enzymatic and driven by ROS.

Part 2: Analytical & Biological Comparison

This table synthesizes the critical differences. In drug development, the "Bioactivity" row is vital—F2 is a functional mediator of disease, whereas F1 is primarily a marker.

Feature8-iso PGF2

(F2-IsoP)
8-iso PGF1

(F1-IsoP)
Precursor Arachidonic Acid (C20:4)Dihomo-

-linolenic Acid (C20:3)
Molecular Weight 354.5 Da356.5 Da (+2 Da vs F2)
Primary Mass Transition

353

193 (Negative Mode)

355

311 or 193
Biological Activity Potent Vasoconstrictor (TP receptor agonist), Platelet Activator.Weak/Unknown. Precursor DGLA is anti-inflammatory (PGE1 path).
Plasma Concentration High (~30–50 pg/mL baseline)Low (Dependent on DGLA availability)
ELISA Cross-reactivity N/A (Target Analyte)Significant Interference (Often 1-10% in F2 kits)
Clinical Utility Systemic Oxidative Stress, CVD Risk, Smoking status.DGLA oxidation tracking; Specificity control.
The Cross-Reactivity Trap

Most commercial ELISA kits for "8-isoprostane" are raised against 8-iso PGF2


. However, due to the structural similarity (F1 lacks only the 

5 double bond), polyclonal antibodies often cross-react.
  • Consequence: In patients supplementing with GLA (e.g., Evening Primrose Oil), DGLA levels rise, leading to increased F1 formation. An ELISA will interpret this as a massive spike in "oxidative stress" (F2), which is a false positive .

Part 3: The Arbiter of Truth – LC-MS/MS Protocol

To distinguish these isomers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory.[1] The following protocol is designed for plasma but can be adapted for urine.

Protocol Overview: Self-Validating Workflow

This protocol uses Deuterated Internal Standards (d4-8-iso PGF2


) to validate extraction efficiency.

Reagents:

  • Internal Standard: 8-iso PGF2

    
    -d4.
    
  • Solvents: Acetonitrile (LC-MS grade), Formic Acid, Ethyl Acetate.

  • SPE Cartridges: C18 or Mixed-Mode Anion Exchange (MAX) – Critical for removing phospholipids.

Step-by-Step Methodology
  • Sample Preparation:

    • Add 10 µL of Internal Standard (10 ng/mL) to 500 µL plasma.

    • Alkaline Hydrolysis (Optional but Recommended): To measure total isoprostanes (esterified + free), incubate with 1N KOH at 40°C for 30 mins. Neutralize with HCl. Note: Most clinical studies measure free isoprostanes to avoid ex vivo oxidation artifacts.

  • Solid Phase Extraction (SPE):

    • Condition cartridge: Methanol

      
       Water (pH 3).
      
    • Load sample.[2][3][4][5]

    • Wash: Water

      
       Hexane (removes neutral lipids).
      
    • Elute: Ethyl Acetate with 1% Methanol.

    • Dry under nitrogen and reconstitute in mobile phase (e.g., 10% Acetonitrile).

  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase:

      • A: Water + 0.01% Acetic Acid.

      • B: Acetonitrile + 0.01% Acetic Acid.

    • Ionization: ESI Negative Mode.

Mass Transitions (MRM):

AnalytePrecursor Ion (

)
Product Ion (

)
Dwell Time (ms)
8-iso PGF2

353.2 [M-H]⁻193.1100
8-iso PGF1

355.2 [M-H]⁻311.2 (Loss of CO

)
100
IS (d4-8-iso PGF2

)
357.2 [M-H]⁻197.1100
Workflow Diagram

LCMS_Workflow cluster_prep Sample Prep cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Spike Add Internal Standard (d4-8-iso PGF2α) Sample->Spike Hydrolysis Alkaline Hydrolysis (Releases Esterified Lipids) Spike->Hydrolysis SPE Solid Phase Extraction (Remove Phospholipids) Hydrolysis->SPE LC UPLC Separation (C18 Column) SPE->LC MS ESI Negative Mode MRM Detection LC->MS Data Differentiation MS->Data F2 (m/z 353) F2 (m/z 353) Data->F2 (m/z 353) F1 (m/z 355) F1 (m/z 355) Data->F1 (m/z 355)

Figure 2: Analytical workflow for separating F1 and F2 isomers. Note the divergence at the detection stage based on mass-to-charge ratio.

Part 4: Interpretation & Application

When to Measure What?

  • Cardiovascular Risk Assessment:

    • Target: 8-iso PGF2

      
       .
      
    • Rationale: It is not just a marker; it is a participant in the pathology. It constricts blood vessels and promotes platelet aggregation via the Thromboxane (TP) receptor. High levels correlate directly with unstable angina and reperfusion injury.

  • Nutritional Interventions (Omega-6 Modulation):

    • Target: Both F1 and F2 .

    • Rationale: If you are treating with GLA (borage/primrose oil) to reduce inflammation, you expect DGLA to rise and AA to potentially fall or stay stable.

    • Hypothesis Check: An increase in F1-IsoPs with a decrease in F2-IsoPs would suggest successful metabolic shunting toward the less inflammatory DGLA pathway, despite overall oxidation occurring.

  • Renal Failure / Dialysis:

    • Target: F2 (primary) but be aware of F1.

    • Rationale: Renal patients often have altered lipid metabolism. Using MS ensures that the "oxidative stress" values aren't skewed by accumulating minor isoforms like F1 due to reduced clearance.

References

  • Morrow, J. D., et al. (1990). "A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism."[5][6][7][8] Proceedings of the National Academy of Sciences, 87(23), 9383–9387.

  • Milne, G. L., et al. (2015). "Isoprostane generation and function." Chemical Reviews, 111(10), 5973–5996.

  • Nourooz-Zadeh, J., et al. (1998). "Measurement of 8-epi-prostaglandin F2 alpha in biological fluids: a comparison of three methods." Clinica Chimica Acta, 276(1-2), 171-183. (Discusses ELISA cross-reactivity).
  • Cayman Chemical. "8-iso Prostaglandin F1alpha Product Information & Mass Spectrometry Data."

  • Roberts, L. J., & Morrow, J. D. (2000). "Measurement of F2-isoprostanes as an index of oxidative stress in vivo." Free Radical Biology and Medicine, 28(4), 505-513.

Sources

cross-reactivity of 8-iso Prostaglandin F1alpha assays

Navigating the Specificity Gap: A Comparative Guide to 8-iso Prostaglandin F1 Analysis

Executive Summary

While 8-iso Prostaglandin F2


8-iso Prostaglandin F1

(8-iso PGF1

)

Crucial Finding: There are currently no commercially available ELISA kits specifically validated for 8-iso PGF1


Researchers attempting to quantify this analyte face a critical "specificity gap." Standard 8-isoprostane immunoassays exhibit negligible cross-reactivity (<2%) to the F1


Part 1: The Biological Context & Analytical Challenge

To understand the assay requirements, one must distinguish the origins of the isomers. 8-iso PGF2


Pathway Visualization: Distinct Origins of Isoprostanes

IsoprostanePathwaysDGLADihomo-gamma-linolenic Acid(C20:3)ROSFree Radical Peroxidation(ROS)DGLA->ROSAAArachidonic Acid(C20:4)AA->ROSIsoP18-iso Prostaglandin F1alpha(Target Analyte)ROS->IsoP1Oxidation of C20:3IsoP28-iso Prostaglandin F2alpha(Common Biomarker)ROS->IsoP2Oxidation of C20:4

Figure 1: Divergent oxidative pathways. 8-iso PGF1


Part 2: Cross-Reactivity Analysis (The Immunoassay Trap)

Researchers often ask if they can use a standard "8-Isoprostane" ELISA to detect the F1

no


The table below summarizes the cross-reactivity data from industry-standard kits. Note that "Prostaglandin F1


Table 1: Cross-Reactivity Profile of Leading 8-iso PGF2

Assays
ManufacturerProductPrimary TargetCross-Reactivity to 8-iso PGF1

*
Cross-Reactivity to PGF1

Verdict for F1

Measurement
Cayman Chemical 8-Isoprostane ELISA8-iso PGF2

1.7% (listed as 2,3-dinor-8-iso PGF1

)
0.71%Invalid
Abcam 8-iso PGF2

ELISA
8-iso PGF2

Not Listed (Assumed <1%)4.6%Invalid
Enzo Life Sciences Direct 8-iso-PGF2

8-iso PGF2

Not Listed<1%Invalid

*Note: Specific data for "8-iso PGF1



Why this matters: If a sample contains 100 pg/mL of 8-iso PGF1



Part 3: The Solution – LC-MS/MS Protocol

To accurately quantify 8-iso PGF1

1



Methodology: Validated Workflow

1. Sample Preparation (Solid Phase Extraction)

  • Matrix: Plasma, Urine, or Tissue Homogenate.

  • Internal Standard: Spike with deuterated standard (e.g., 8-iso PGF2

    
    -d4, as d4-F1
    
    
    is rare).
  • Purification: Use C18 or Affinity columns to remove protein and bulk lipids.

    • Critical Step: Wash with 15% Methanol/Water to remove polar interferences.

    • Elution: Ethyl Acetate with 1% Methanol.

2. LC Separation (Chromatography)

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]

  • Mobile Phase:

    • A: Water + 0.01% Acetic Acid.

    • B: Acetonitrile + 0.01% Acetic Acid.

  • Gradient: Slow ramp from 20% B to 70% B is required to separate the 8-iso isomer from the enzymatic prostaglandin PGF1

    
    .
    

3. Mass Spectrometry (MRM Mode)

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Transitions:

    • 8-iso PGF1

      
       (Target): 
      
      
      355
      
      
      193 (Quantifier)
    • 8-iso PGF2

      
       (Interference): 
      
      
      353
      
      
      193[2]
    • Note: The parent ion of F1

      
       is 355 (vs 353 for F2
      
      
      ), allowing clear spectral resolution.
Workflow Diagram: LC-MS/MS Analysis

LCMSWorkflowSampleBiological Sample(Plasma/Urine)SpikeAdd Internal Standard(8-iso PGF2alpha-d4)Sample->SpikeSPESolid Phase Extraction(C18 Column)Spike->SPEPurificationLCUHPLC Separation(Resolves Isomers)SPE->LCEluate InjectionMSMS/MS Detection(ESI Negative Mode)LC->MSRetention Time SeparationDataQuantification(m/z 355 -> 193)MS->DataPeak Integration

Figure 2: The only validated workflow for specific 8-iso PGF1

References
  • Cayman Chemical. (n.d.).[3] 8-Isoprostane ELISA Kit Product Insert. Retrieved from

  • Cayman Chemical. (n.d.). 8-iso Prostaglandin F1

    
     Product Information. Retrieved from 
    
  • Abcam. (n.d.). 8-iso PGF2 alpha ELISA Kit (ab133025). Retrieved from

  • Morrow, J. D., et al. (1990). "A series of prostaglandin F2-like compounds are produced in vivo in humans by a non-cyclooxygenase, free radical-catalyzed mechanism.
  • Milne, G. L., et al. (2015). "Quantification of F2-isoprostanes as a biomarker of oxidative stress.

8-iso Prostaglandin F1alpha vs malondialdehyde (MDA) assay comparison

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 8-iso Prostaglandin F1alpha (8-iso-PGF1α) and Malondialdehyde (MDA) assays. It is designed for researchers requiring precise quantification of oxidative stress biomarkers.[1]

Executive Summary: The Specificity vs. Accessibility Trade-Off

Feature8-iso Prostaglandin F1alpha Malondialdehyde (MDA)
Origin Specific oxidation of Dihomo-γ-linolenic acid (DGLA) .Generic breakdown of all PUFAs (AA, EPA, DHA, DGLA).
Specificity High. Targets a single lipid pathway.Low. Reacts with aldehydes, sugars, and other lipids.
Primary Method LC-MS/MS (Gold Standard) or ELISA (Cross-reactive).TBARS Assay (Colorimetric/Fluorometric) or HPLC.
Stability High (chemically stable in urine/plasma).Low (volatile, prone to artifacts ex vivo).
Cost/Throughput High Cost / Low Throughput.Low Cost / High Throughput.
Best Use Case Mechanistic studies of DGLA metabolism; specific inflammatory pathways.[2]High-throughput screening of "total" oxidative burden.

Mechanistic Foundations

To choose the correct assay, one must understand the biological origin of the analyte.

  • MDA (The "Shattered Glass" Marker): MDA is a terminal fragmentation product. When Reactive Oxygen Species (ROS) attack any polyunsaturated fatty acid (PUFA) with three or more double bonds (e.g., Arachidonic Acid, DHA), the chain shatters, producing MDA. It reflects "total structural damage" but cannot identify the specific lipid source.

  • 8-iso-PGF1α (The "Twisted" Marker): This is an F1-isoprostane .[3] It is formed non-enzymatically when ROS attack Dihomo-γ-linolenic acid (DGLA) . Unlike MDA, the lipid chain does not shatter; it twists into a stable prostane ring. This makes it a specific marker for the oxidation of DGLA, a fatty acid often associated with anti-inflammatory pathways.

Diagram: Biomarker Formation Pathways

LipidOxidation cluster_legend Pathway Specificity ROS Reactive Oxygen Species (ROS) DGLA DGLA (C20:3) ROS->DGLA Attack PUFA Generic PUFAs (AA, DHA, EPA) ROS->PUFA Attack Intermediate1 Peroxyl Radical DGLA->Intermediate1 Cyclization (Specific) PUFA->Intermediate1 Chain Scission (Generic) Intermediate2 Endoperoxide Intermediate1->Intermediate2 Cyclization (Specific) MDA Malondialdehyde (MDA) (Chain Fragmentation) Intermediate1->MDA Chain Scission (Generic) IsoP 8-iso-PGF1α (Stable Ring Structure) Intermediate2->IsoP Cyclization (Specific)

Caption: 8-iso-PGF1α retains the carbon skeleton of DGLA via cyclization, whereas MDA results from the fragmentation of multiple PUFA types.

Technical Comparison: Assay Performance

A. Specificity & Interference
  • MDA (TBARS Assay): The Thiobarbituric Acid Reactive Substances (TBARS) assay is the most common method for MDA. However, TBA reacts with sugars, amino acids, and bilirubin , leading to false positives.

    • Expert Insight: In plasma samples, up to 40% of the TBARS signal can be non-MDA artifacts. HPLC derivatization is required to make MDA specific.

  • 8-iso-PGF1α: Because it is a specific isomer, it is distinct from enzymatic prostaglandins (like PGE1).

    • Critical Caveat: Most commercial "8-isoprostane" ELISA kits are designed for 8-iso-PGF2α (from Arachidonic Acid). These antibodies may have low cross-reactivity with 8-iso-PGF1α. LC-MS/MS is the only way to specifically quantify 8-iso-PGF1α without interference from the more abundant F2α isomer.

B. Stability
  • MDA: Highly volatile and reactive. It can be generated ex vivo (in the test tube) if samples are not handled with antioxidants (BHT/EDTA) immediately.

  • 8-iso-PGF1α: Chemically stable.[4][5] It does not degrade rapidly in urine or plasma, making it a superior marker for retrospective clinical studies.

Experimental Workflows

Protocol A: MDA Quantification (HPLC-Fluorescence)

Recommended over TBARS spectrophotometry for accuracy.

  • Sample Prep: Mix 50 µL Plasma + 50 µL 0.05% BHT (Butylated hydroxytoluene) to stop ex-vivo oxidation.

  • Protein Precipitation: Add 100 µL Phosphoric Acid (0.44 M) and 25 µL Thiobarbituric Acid (TBA, 42 mM).

  • Derivatization: Heat at 95°C for 60 minutes . (TBA reacts with MDA to form a fluorescent adduct).

  • Neutralization: Cool on ice; add 150 µL Methanol-NaOH to precipitate proteins further and alkalize.

  • Separation: Inject into HPLC (C18 Column).

    • Mobile Phase: 60:40 Phosphate Buffer:Methanol.

    • Detection: Fluorescence (Ex: 515 nm, Em: 553 nm).

  • Validation: Peak must co-elute with an MDA standard (prepared from Tetraethoxypropane).

Protocol B: 8-iso-PGF1α Quantification (LC-MS/MS)

The Gold Standard for specific isomer detection.

  • Sample Prep: Add Deuterated Internal Standard (8-iso-PGF1α-d4) to urine/plasma.

  • Solid Phase Extraction (SPE):

    • Condition C18 cartridge with Methanol/Water.

    • Load sample (pH adjusted to 3.0).

    • Wash with 15% Methanol/Water.

    • Elute with Ethyl Acetate.

  • Drying: Evaporate solvent under Nitrogen gas; reconstitute in mobile phase.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (1.7 µm particle size).

    • Ionization: Electrospray Ionization (ESI) Negative Mode.

    • Transitions (MRM): Monitor parent ion m/z 355 (8-iso-PGF1α) → fragment ions (distinct from F2α which is m/z 353).

  • Quantification: Calculate ratio of analyte area to internal standard area.

Decision Tree: Which Protocol?

DecisionTree Start Select Biomarker Strategy Budget Is Budget/Equipment Limited? Start->Budget Specificity Is Specific DGLA Pathway Required? Budget->Specificity No (High Precision) MDA_Path Use MDA (TBARS/HPLC) Budget->MDA_Path Yes (Low Cost) Specificity->MDA_Path No (General Screen) Iso_Path Use 8-iso-PGF1α (LC-MS) Specificity->Iso_Path Yes (DGLA Focus)

Caption: Select MDA for general screening or limited budgets; select 8-iso-PGF1α for high-specificity lipid signaling studies.

Data Analysis & Interpretation

MetricMDA (Healthy Range)8-iso-PGF1α (Healthy Range)
Plasma 0.5 – 1.5 µM10 – 50 pg/mL (Estimated*)
Urine 0.1 – 2.0 µmol/g Creatinine100 – 300 pg/mg Creatinine
Artifact Risk High. Hemolysis increases MDA.Low. Stable, but isomers (F2α) interfere.

Note on 8-iso-PGF1α Ranges: Most literature cites ranges for 8-iso-PGF2α (150 pg/mL). F1α levels are typically lower and highly dependent on dietary DGLA intake.

References

  • Morrow, J. D., & Roberts, L. J. (1997). The isoprostanes: unique bioactive products of lipid peroxidation. Progress in Lipid Research. Link

  • Grotto, D., et al. (2009). Importance of the lipid peroxidation biomarkers and methodological aspects for malondialdehyde quantification. Química Nova. Link

  • Tsikas, D. (2017). Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges. Analytical Biochemistry. Link

  • Cayman Chemical. (2023). 8-iso Prostaglandin F1α Product Information & Standards. Link

  • Milne, G. L., et al. (2007). Quantification of F2-isoprostanes as a biomarker of oxidative stress.[4][6][7][8][9][10] Nature Protocols. Link

Sources

A Head-to-Head Comparison of 8-iso-Prostaglandin F1alpha ELISA Kits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals investigating oxidative stress, the accurate quantification of biomarkers is paramount. 8-iso-prostaglandin F1α (8-iso-PGF1α), a stable metabolite of the F2-isoprostane 8-iso-PGF2α, has emerged as a reliable indicator of lipid peroxidation and in vivo oxidative stress. The enzyme-linked immunosorbent assay (ELISA) offers a sensitive and high-throughput method for its detection. However, the market is populated with a variety of ELISA kits, each with its own performance characteristics. This guide provides a comprehensive head-to-head comparison of several commercially available 8-iso-PGF1α ELISA kits, supported by manufacturer-provided data and insights from peer-reviewed literature to empower you in making an informed decision for your research.

The Science of 8-iso-PGF1α: Biosynthesis and Signaling

8-iso-PGF1α is a downstream product of 8-iso-prostaglandin F2α (8-iso-PGF2α), which is generated via the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. This process is a hallmark of oxidative stress. 8-iso-PGF2α can also be produced through the cyclooxygenase (COX) pathway. Once formed, 8-iso-PGF2α is a potent biological mediator, exerting its effects primarily through the thromboxane A2 receptor (TP receptor), leading to vasoconstriction and platelet aggregation.[1] Understanding this pathway is crucial for interpreting the biological significance of measured 8-iso-PGF1α levels.

8-iso-PGF1alpha_Biosynthesis_and_Signaling Biosynthesis and Signaling of 8-iso-PGF1alpha Arachidonic_Acid Arachidonic Acid iso_PGF2a 8-iso-PGF2alpha Arachidonic_Acid->iso_PGF2a Non-enzymatic Arachidonic_Acid->iso_PGF2a Enzymatic Free_Radicals Free Radicals (Oxidative Stress) Free_Radicals->Arachidonic_Acid COX_Enzymes COX Enzymes COX_Enzymes->Arachidonic_Acid Metabolism Metabolism iso_PGF2a->Metabolism TP_Receptor Thromboxane A2 Receptor (TP Receptor) iso_PGF2a->TP_Receptor Binds to iso_PGF1a 8-iso-PGF1alpha (Urinary Metabolite) Metabolism->iso_PGF1a Biological_Effects Biological Effects (e.g., Vasoconstriction, Platelet Aggregation) TP_Receptor->Biological_Effects Activates Competitive_ELISA_Workflow Competitive ELISA Workflow for 8-iso-PGF1alpha cluster_0 Assay Steps cluster_1 Key Principle Step1 1. Plate coated with 8-iso-PGF1alpha Step2 2. Add Sample/Standard and Primary Antibody Step1->Step2 Step3 3. Competitive Binding Step2->Step3 Step4 4. Wash Step3->Step4 Step5 5. Add Enzyme-conjugated Secondary Antibody Step4->Step5 Step6 6. Wash Step5->Step6 Step7 7. Add Substrate Step6->Step7 Step8 8. Measure Signal Step7->Step8 Principle Signal is inversely proportional to 8-iso-PGF1alpha concentration

Caption: Generalized workflow of a competitive ELISA for 8-iso-PGF1alpha.

Head-to-Head Comparison of Commercial Kits

The following table summarizes the key specifications of several popular 8-iso-PGF1α ELISA kits, based on manufacturer-provided information. It is important to note that direct comparison of sensitivity and range can be influenced by different calculation methods used by the manufacturers.

FeatureCayman Chemical (516351)Abcam (ab133025)Enzo Life Sciences (ADI-900-010)Cell Biolabs (STA-337)Elabscience (E-EL-0041)
Assay Type CompetitiveCompetitiveCompetitiveCompetitiveCompetitive
Sample Types Plasma, Urine, other sample matricesUrine, Tissue, Cell culture supernatantCulture supernatants, Tissue, UrineUrine, Plasma, Serum, Cell lysatesSerum, plasma and other biological fluids
Sensitivity ~3 pg/mL≤ 16.3 pg/mL16.3 pg/mL10 pg/mL9.38 pg/mL
Assay Range 0.8 - 500 pg/mL6.1 - 100,000 pg/mL6.1 - 100,000 pg/mL15.6 - 1000 pg/mL15.63-1000 pg/mL
Assay Time 18 hours3 hours3 hours~3 hours2.5 hours
Citations >200 publications [2]AvailableAvailableAvailableAvailable

In-Depth Kit Analysis and Performance Data from the Field

Cayman Chemical 8-Isoprostane ELISA Kit (Cat. No. 516351)

This kit is one of the most widely cited in the literature, suggesting a high degree of trust within the scientific community. [2][3]

  • Manufacturer's Data: The kit boasts a high sensitivity of approximately 3 pg/mL and a focused assay range of 0.8-500 pg/mL. [4][5]* Cross-Reactivity: Cayman Chemical provides a detailed cross-reactivity chart, which is crucial for assessing the specificity of the assay. This transparency is a significant advantage for researchers.

  • Independent Validation: A study comparing this ELISA kit to HPLC-MS/MS for the quantification of 8-iso-PGF2α in urine found that while the immunoassay tended to yield higher values, there was a good correlation between the two methods after sample purification. [6]This highlights the importance of proper sample preparation to minimize cross-reactivity with other isoprostanes. The extensive citation record for this kit provides a wealth of real-world application data across various sample types and research areas. [2][3]

Abcam 8-iso-PGF2 alpha ELISA Kit (Cat. No. ab133025)
  • Manufacturer's Data: This kit offers a broad detection range of 6.1 - 100,000 pg/mL and a sensitivity of ≤ 16.3 pg/mL. It is designed for use with urine, tissue, and cell culture supernatant samples. * Performance: While direct comparative studies are scarce, the product datasheet provides representative standard curves and recovery data for urine and tissue culture media, offering some insight into its performance.

Enzo Life Sciences 8-iso-PGF2α ELISA kit (Cat. No. ADI-900-010)
  • Manufacturer's Data: This kit features a wide dynamic range (6.1 - 100,000 pg/mL) and a sensitivity of 16.3 pg/mL. [7]It is suitable for culture supernatants, tissue, and urine. [8]For plasma and serum samples, Enzo offers a "Direct" version of the kit (ADI-900-091). [9]* Reputation: Enzo Life Sciences has a long-standing reputation for producing reliable immunoassay kits, with a focus on lot-to-lot consistency. [10]

Cell Biolabs OxiSelect™ 8-iso-Prostaglandin F2α ELISA Kit (Cat. No. STA-337)
  • Manufacturer's Data: This kit is designed for the quantification of 8-iso-PGF2α in various biological samples including urine, plasma, serum, or cell lysates. [11][12]* Published Use: The kit has been cited in numerous publications, providing evidence of its utility in diverse research applications. [11]

Elabscience 8-epi-PGF2α ELISA Kit (Cat. No. E-EL-0041)
  • Manufacturer's Data: This kit reports a sensitivity of 9.38 pg/mL and a detection range of 15.63-1000 pg/mL for serum, plasma, and other biological fluids. [13]* Performance Data: The manufacturer provides data on intra- and inter-assay precision (CV < 10%) and recovery, which are important indicators of the kit's reliability. [13]

Experimental Protocols: A Step-by-Step Guide

The following is a generalized protocol for a competitive 8-iso-PGF1α ELISA. It is crucial to follow the specific instructions provided with the kit you choose.

Sample Preparation

Proper sample preparation is critical for accurate results and to minimize interference.

  • Urine: Generally, urine samples can be used directly after centrifugation to remove particulates. Dilution may be necessary to bring the concentration within the assay's dynamic range.

  • Plasma/Serum: Collection should be done using appropriate anticoagulants (e.g., EDTA for plasma). It is often recommended to purify samples using solid-phase extraction (SPE) or affinity columns to remove interfering substances.

  • Tissue Homogenates/Cell Lysates: Tissues or cells should be homogenized or lysed in an appropriate buffer, followed by centrifugation to remove debris. Further purification may be required.

General ELISA Protocol
  • Reagent Preparation: Prepare all reagents, including standards, wash buffer, and antibodies, according to the kit's manual. Allow all reagents to reach room temperature before use.

  • Standard Curve Preparation: Perform serial dilutions of the provided 8-iso-PGF1α standard to create a standard curve.

  • Sample and Antibody Addition: Add your prepared samples and standards to the appropriate wells of the 8-iso-PGF1α-coated microplate. Then, add the primary antibody to all wells.

  • Incubation: Incubate the plate for the time and temperature specified in the kit's protocol to allow for competitive binding.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Secondary Antibody Addition: Add the enzyme-conjugated secondary antibody to each well and incubate as directed.

  • Washing: Repeat the washing step to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to each well and incubate for the recommended time to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of 8-iso-PGF1α in your samples by comparing their absorbance values to the standard curve. This is typically done using a four-parameter logistic (4-PL) curve fit.

Conclusion and Recommendations

The choice of an 8-iso-PGF1α ELISA kit should be guided by the specific requirements of your research, including the sample type, required sensitivity, and available equipment.

  • For researchers prioritizing a well-validated and highly cited kit, the Cayman Chemical 8-Isoprostane ELISA Kit (516351) is a strong contender, backed by a vast body of literature.

  • For studies requiring a very wide dynamic range, the kits from Abcam (ab133025) and Enzo Life Sciences (ADI-900-010) are excellent options.

  • The kits from Cell Biolabs and Elabscience also offer competitive performance specifications and have been used in published research.

Ultimately, it is recommended to carefully review the datasheets of each kit and, if possible, perform a small pilot experiment to validate the chosen kit with your specific samples and experimental conditions. This will ensure the generation of accurate and reproducible data in your investigation of oxidative stress.

References

  • (516351) 8-Isoprostane ELISA Kit - Cayman Chemical - CiteAb. (n.d.). CiteAb. Retrieved from [Link]

  • 8-Isoprostane ELISA Kit 516351 from Cayman Chemical. (n.d.). Biocompare. Retrieved from [Link]

  • 8-iso-Prostaglandin F2a Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • Characterization of isoprostane signaling: Evidence for a unique coordination profile of 8-iso-PGF2α with the thromboxane A2 receptor, and activation of a separate cAMP-dependent inhibitory pathway in human platelets. (2006). Journal of Pharmacology and Experimental Therapeutics, 317(1), 303-311. Retrieved from [Link]

  • Human 8-iso prostaglandin F2α (8-iso-PGF2a) ELISA Kit. (n.d.). ELK Biotechnology. Retrieved from [Link]

  • Reinterpreting the best biomarker of oxidative stress:The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models. (2016). Free Radical Biology and Medicine, 95, 169-179. Retrieved from [Link]

  • Reinterpreting the Best Biomarker of Oxidative Stress: The 8-iso-PGF2α / PGF2α Ratio Distinguishes Chemical from Enzymatic Lipid Peroxidation. (2015). Free Radical Biology and Medicine, 85, 167-179. Retrieved from [Link]

  • OxiSelect™ 8-iso-Prostaglandin F2 ELISA Kit. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

  • 8-Isoprostane ELISA Kit. (n.d.). Cambridge Bioscience. Retrieved from [Link]

  • Elabscience® 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit. (n.d.). Elabscience. Retrieved from [Link]

  • OxiSelect™ 8-iso-Prostaglandin F2a ELISA Kit. (n.d.). Cambridge Bioscience. Retrieved from [Link]

  • Elabscience 8-epi-PGF2Alpha (8-Epi-Prostaglandin F2 Alpha) ELISA Kit (RUO). (n.d.). BTL Biotechno Labs Pvt. Ltd. Retrieved from [Link]

  • 8-epi-PGF2α(8-Epi-Prostaglandin F2 Alpha) ELISA Kit (E-EL-0041). (n.d.). Elabscience. Retrieved from [Link]

  • Reinterpreting the best biomarker of oxidative stress: The 8-iso-PGF(2α)/PGF(2α) ratio distinguishes chemical from enzymatic lipid peroxidation. (2015). Free Radical Biology and Medicine, 85, 167-179. Retrieved from [Link]

  • Reinterpreting the best biomarker of oxidative stress: The 8-iso-prostaglandin F2α/prostaglandin F2α ratio shows complex origins of lipid peroxidation biomarkers in animal models. (2016). Free Radical Biology and Medicine, 95, 169-179. Retrieved from [Link]

  • Role of 8-iso-prostaglandin F2alpha and 25-hydroxycholesterol in the pathophysiology of endometriosis. (2006). Fertility and Sterility, 85(1), 80-85. Retrieved from [Link]

  • 8-iso-PGF2α ELISA Kit. (n.d.). Cosmo Bio. Retrieved from [Link]

  • 8-epi-PGF2A Alpha (8-Epi-Prostaglandin F2 Alpha) ELISA Kit. (n.d.). 2BScientific. Retrieved from [Link]

  • 8-iso-prostaglandin F2alpha as a Useful Clinical Biomarker of Oxidative Stress in ESRD Patients. (2003). American Journal of Nephrology, 23(1), 37-44. Retrieved from [Link]

  • Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method. (2010). Journal of Chromatography B, 878(13-14), 1017-1023. Retrieved from [Link]

  • IMMUNOASSAY KITS. (n.d.). Enzo Life Sciences. Retrieved from [Link]

  • 8-iso Prostaglandin F1α. (n.d.). Bertin Bioreagent. Retrieved from [Link]

  • Comparison of Analytical Techniques for Quantification of 8-iso-PGF2α Using HPLC-MS-MS and Enzyme Immunoassay. (2006). Retrieved from [Link]

  • 8-iso-PGF2alpha ELISA kit. (n.d.). FroggaBio. Retrieved from [Link]

Sources

Safety Operating Guide

8-iso Prostaglandin F1alpha: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

Effective disposal of 8-iso Prostaglandin F1alpha (8-iso PGF1


)  requires a dual-threat management strategy.[1] As a researcher, you are likely handling this compound in one of two states: as a neat crystalline solid or dissolved in an organic solvent (typically Methyl Acetate or Ethanol).

While 8-iso PGF1


 is not explicitly listed on the EPA’s RCRA P-list or U-list (40 CFR 261.33), it is a potent bioactive lipid—a marker of oxidative stress with vasoconstrictive properties. Therefore, it must be managed as Hazardous Chemical Waste . The "dilution is the solution" method (drain disposal) is strictly prohibited due to potential bioaccumulation and environmental toxicity.

This guide provides a self-validating protocol to ensure your lab remains compliant with federal regulations (RCRA) while protecting personnel and the environment.

Critical Risk Assessment

Before initiating disposal, you must validate the physical state of your inventory. The disposal pathway is dictated by the solvent carrier as much as the lipid itself.

ParameterCrystalline SolidSolution (e.g., in Methyl Acetate/Ethanol)
Primary Hazard Bioactive Toxicity (Inhalation/Contact)Flammability (Flash point < 23°C) + Toxicity
RCRA Classification Non-specific Hazardous WasteD001 (Ignitability)
Storage Requirement -20°C, Desiccated-20°C, Flammable-rated freezer
Disposal Stream Solid Hazardous Waste (Incineration)Flammable Organic Solvent Waste

Expert Insight: Do not assume "empty" vials are safe. Residual lipid films in glass vials remain bioactive. All primary containers must be treated as fully hazardous unless triple-rinsed with a compatible solvent (ethanol/methanol), with the rinsate disposed of as hazardous waste.

Decision Logic & Workflow

The following diagram illustrates the decision matrix for disposing of 8-iso PGF1


. This workflow ensures no bioactive material enters municipal water systems.

DisposalWorkflow Start Start: Assess Inventory State IsSolid State: Crystalline Solid? Start->IsSolid IsLiquid State: Solution (Solvent)? Start->IsLiquid SolidStream Segregate: Solid Chemical Waste IsSolid->SolidStream Yes EmptyVial Empty Vials/Tips IsSolid->EmptyVial Residue SolventCheck Identify Solvent (Methyl Acetate / Ethanol) IsLiquid->SolventCheck Yes IsLiquid->EmptyVial Residue FlammableStream Segregate: Flammable Organic Waste (Red Tag) SolventCheck->FlammableStream Flash Point < 60°C Incineration Final Disposition: High-Temp Incineration FlammableStream->Incineration SolidStream->Incineration Rinse Triple Rinse with Ethanol EmptyVial->Rinse Rinse->FlammableStream Rinsate GlassDisposal Defaced Glass Disposal Rinse->GlassDisposal Clean Vial

Figure 1: Decision logic for segregating 8-iso PGF1


 waste streams based on physical state and solvent flammability.
Detailed Disposal Protocol
Phase 1: Preparation & PPE

Objective: Prevent dermal absorption and inhalation of aerosols.

  • PPE: Nitrile gloves (double gloving recommended for stock solutions >1 mg/mL), safety glasses with side shields, and a standard lab coat.

  • Ventilation: Perform all waste transfers inside a certified chemical fume hood.

Phase 2: Waste Segregation

Scenario A: Liquid Form (Stock Solutions) Most 8-iso PGF1


 is supplied in Methyl Acetate or Ethanol.
  • Container Selection: Use a High-Density Polyethylene (HDPE) or glass waste container rated for flammable solvents.

  • Transfer: Pour the solution directly into the "Flammable Organic Waste" container.

  • Labeling: The tag must explicitly list:

    • Solvent Name (e.g., Methyl Acetate) - >99%

    • Active Constituent: 8-iso Prostaglandin F1alpha - Trace

    • Hazard Checkboxes: Flammable, Toxic.[1][2]

Scenario B: Solid Form (Neat Powder)

  • Container Selection: Use a wide-mouth jar designated for "Solid Hazardous Waste."

  • Transfer: Place the entire vial containing the solid into the waste jar. Do not attempt to scrape the powder out, as this increases inhalation risk.

  • Labeling: Label as "Solid Debris contaminated with Prostaglandins."

Scenario C: Empty Vials & Pipette Tips

  • Pipette Tips: Dispose of all tips used to handle the lipid into the "Solid Hazardous Waste" container. Do not place in regular trash.

  • Vials: If you need to recycle the glass, Triple Rinse the vial with ethanol. Collect the ethanol rinsate in your Flammable Liquid Waste container. Only then can the glass be defaced (labels removed) and placed in a sharps/glass bin.

Phase 3: Final Disposition

Ensure your institution's Environmental Health & Safety (EHS) department collects these containers for High-Temperature Incineration . This is the only method that guarantees the destruction of the cyclic prostaglandin structure, preventing bioactivity in downstream water sources.

Emergency Procedures (Spills)

If a stock solution (e.g., 10 mg dissolved in Methyl Acetate) is spilled:

  • Evacuate & Ventilate: Methyl Acetate is highly volatile. Clear the immediate area to allow fumes to exhaust via the hood.

  • Absorb: Use a solvent-absorbent pad or vermiculite. Do not use paper towels, as they increase the surface area for evaporation without suppressing flammability.

  • Clean: Wipe the surface with 70% Ethanol followed by a detergent solution.

  • Dispose: Place all absorbent materials into a sealed bag and treat as Solid Hazardous Waste.

Regulatory References & Compliance
  • RCRA Classification: While 8-iso PGF1

    
     (CAS 26771-96-0) is not P-listed, solutions in Methyl Acetate are D001 (Ignitable)  waste [1].
    
  • Bioactive Lipids: Under the "Precautionary Principle" of laboratory safety, bioactive lipids should be managed to prevent release into the environment, aligning with NIH guidelines for hazardous chemical waste [2].

  • OSHA: Follow Hazard Communication Standard (29 CFR 1910.1200) regarding labeling and SDS availability [3].

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Accessed 2026).[1][3][2] Link

  • National Institutes of Health (NIH). Hazardous Waste Disposal and the Clinical Laboratory. (Accessed 2026).[1][3][2] Link

  • Cayman Chemical. Safety Data Sheet: 8-iso Prostaglandin F1alpha.[4][5] (Accessed 2026).[1][3][2] Link

Sources

Mastering the Handling of 8-iso Prostaglandin F1alpha: A Guide to Safe and Effective Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel research demands not only scientific acumen but also an unwavering commitment to safety. This guide provides essential, in-depth technical instruction for the safe handling of 8-iso Prostaglandin F1alpha (8-iso PGF1α), a critical biomarker in oxidative stress research. As your trusted partner in the laboratory, we aim to empower your research with the knowledge to maintain a secure environment, ensuring both the integrity of your experiments and the well-being of your team.

While the Safety Data Sheet (SDS) for 8-iso Prostaglandin F1alpha may not classify it as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to recognize that prostaglandins as a class are potent, biologically active lipids.[1] Therefore, a comprehensive safety protocol that goes beyond the minimum regulatory requirements is essential. This guide is built on the principle of "as low as reasonably practicable" (ALARP) exposure, a cornerstone of laboratory safety.

Core Safety Directives: Beyond the Basics

Given the biological activity of prostaglandins, direct contact should always be minimized. The following personal protective equipment (PPE) is mandatory when handling 8-iso PGF1α in any form—be it a crystalline solid, a solution, or in a biological matrix.

Personal Protective Equipment (PPE) Protocol
Task Required PPE Rationale
Receiving and Unpacking Nitrile GlovesProtects against potential external contamination of the shipping container.
Preparation of Stock Solutions Double Nitrile Gloves, Lab Coat, Safety GogglesPrevents dermal absorption and protects eyes from accidental splashes of the compound or solvent.[2][3]
Handling Dilute Solutions Nitrile Gloves, Lab Coat, Safety GlassesMaintains a consistent barrier to prevent inadvertent exposure during routine experimental procedures.
Spill Cleanup Double Nitrile Gloves, Lab Coat, Safety Goggles, and in case of a large spill, a respirator may be necessary.Enhanced protection is crucial when dealing with a larger quantity of the compound, which may pose an inhalation risk.[4]

Operational Workflow: From Receipt to Disposal

A meticulous and well-documented workflow is fundamental to both experimental success and laboratory safety. The following diagram and procedural steps outline the lifecycle of 8-iso PGF1α within your laboratory.

G cluster_0 Receiving and Storage cluster_1 Preparation cluster_2 Experimental Use cluster_3 Waste Management Receiving Receiving Storage Storage at -20°C Receiving->Storage Inspect container integrity Stock_Solution Stock Solution Preparation Storage->Stock_Solution Equilibrate to room temperature Working_Solution Working Solution Dilution Stock_Solution->Working_Solution Use calibrated equipment Experiment In-vitro / In-vivo Experiment Working_Solution->Experiment Waste_Collection Waste Collection Experiment->Waste_Collection Disposal Disposal Waste_Collection->Disposal Follow institutional guidelines G Spill Spill Detected Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<10 mL) Assess->SmallSpill Minor LargeSpill Large Spill (>10 mL) Assess->LargeSpill Major Cleanup Contain and Absorb SmallSpill->Cleanup Evacuate Evacuate Area LargeSpill->Evacuate Notify Notify EH&S Evacuate->Notify Notify->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Document Incident Dispose->Report

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-iso Prostaglandin F1alpha
Reactant of Route 2
8-iso Prostaglandin F1alpha

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.